Metergoline-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N3O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1/i3D,4D,5D,7D,8D |
InChI Key |
WZHJKEUHNJHDLS-JOVUSLCDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)NC[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)[2H])[2H] |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Metergoline-d5?
This guide provides a comprehensive overview of Metergoline-d5, a deuterated analog of Metergoline, intended for researchers, scientists, and professionals in drug development. It covers the chemical structure, physicochemical properties, and known signaling pathways of this compound.
Chemical Structure
This compound is a deuterated form of Metergoline, an ergoline derivative. The "d5" designation indicates that five hydrogen atoms on the phenyl ring of the N-benzyloxycarbonyl group have been replaced by deuterium atoms. This isotopic labeling is useful for metabolic studies and as an internal standard in analytical chemistry.
The chemical structure of Metergoline is benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate[1]. The deuteration in this compound occurs on the phenylmethyl ester portion of the molecule[2].
Physicochemical Properties
The key physicochemical properties of Metergoline and its deuterated analog, this compound, are summarized in the table below for easy comparison.
| Property | Metergoline | This compound |
| Molecular Formula | C25H29N3O2[1][3][4][5] | C25H24D5N3O2[2] |
| Molecular Weight | 403.52 g/mol [3][4][5][6] | 408.55 g/mol [2] |
| CAS Number | 17692-51-2[3][5] | Not Available[2] |
| Appearance | Solid | Not Available[2] |
| Solubility | Soluble in chloroform (50 mg/ml), pyridine, alcohol, and acetone. Practically insoluble in benzene, ether, and water[3]. Also soluble in DMSO to 100 mM and ethanol to 50 mM. | Not Available |
| Storage | -20°C[3] | 2-8°C (Refrigerator)[2] |
Pharmacological Profile and Signaling Pathways
Metergoline is a pharmacologically active compound that interacts with multiple receptor systems, primarily serotonergic and dopaminergic pathways.[1][4] It generally functions as an antagonist at serotonin (5-HT) receptors and an agonist at dopamine receptors.[1][4][7][8]
Serotonin (5-HT) Receptor Antagonism:
Metergoline exhibits antagonist activity at a variety of 5-HT receptor subtypes, including 5-HT1, 5-HT2, and 5-HT7 receptors.[2][5][7][8] It has a high affinity for the 5-HT7 receptor.[1][9][10] The antagonism at these receptors can block the downstream signaling typically initiated by serotonin. For instance, it has been shown to block the 5-HT7 receptor-stimulated production of cyclic AMP (cAMP).
Dopamine Receptor Agonism:
Metergoline also acts as a dopamine receptor agonist, with some evidence pointing towards activity at the D2 receptor subtype.[7][8][11] This agonistic activity can lead to the inhibition of prolactin release[1][4][7][8].
The following diagram illustrates the primary signaling pathways affected by Metergoline.
Experimental Protocols
Detailed experimental protocols involving Metergoline are extensive and depend on the specific research application. Below are generalized methodologies for common experimental uses.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of Metergoline to specific serotonin or dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT7 receptor) are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the receptor (e.g., [3H]-LSD for 5-HT receptors) and varying concentrations of Metergoline.
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration, and unbound radioligand is washed away.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of Metergoline that inhibits 50% of the specific radioligand binding (IC50) is calculated. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays for cAMP Production
Objective: To assess the functional antagonism of Metergoline at Gs-coupled receptors like the 5-HT7 receptor.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT7 receptor) are cultured.
-
Treatment: Cells are pre-incubated with different concentrations of Metergoline before being stimulated with a known agonist (e.g., serotonin).
-
cAMP Measurement: After stimulation, the intracellular cAMP levels are measured using a commercially available kit, such as an ELISA-based assay.
-
Data Analysis: The ability of Metergoline to inhibit the agonist-induced increase in cAMP is quantified, and an IC50 value is determined.
The following diagram outlines a typical workflow for an in vitro functional assay.
References
- 1. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [precision.fda.gov]
- 7. Metergoline [idealabs.ecwid.com]
- 8. lowtoxinforum.com [lowtoxinforum.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Metergoline? [synapse.patsnap.com]
The Role of Metergoline-d5 as an Internal Standard: A Technical Guide
This guide provides an in-depth examination of the mechanism and application of Metergoline-d5 as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document details the core principles of using deuterated standards, presents a comprehensive experimental protocol adapted from methodologies for structurally similar ergoline compounds, and discusses the pharmacological context of metergoline.
Introduction: The Principle of Internal Standardization
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variability in instrument response.[1] An ideal internal standard closely mimics the chemical and physical properties of the analyte.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[2] These standards are chemically identical to the analyte of interest, but a few hydrogen atoms have been replaced with their heavier isotope, deuterium.[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte (Metergoline) and the internal standard (this compound), while ensuring that their behavior during sample extraction, chromatography, and ionization is nearly identical.[4]
Mechanism of Action as an Internal Standard
The efficacy of this compound as an internal standard is rooted in its physicochemical similarity to the unlabeled metergoline analyte. The five deuterium atoms increase the molecular weight of the molecule without significantly altering its chemical properties, such as polarity, solubility, and ionization efficiency.
Key functional aspects include:
-
Co-elution in Chromatography: During the liquid chromatography phase, this compound has a retention time that is nearly identical to that of native metergoline. This ensures that both compounds experience the same matrix effects at the same time. Matrix effects are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological sample (e.g., plasma, urine), which is a common challenge in LC-MS bioanalysis.[5]
-
Correction for Extraction Variability: Any loss of the target analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of this compound. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized.
-
Compensation for Ionization Fluctuation: The ionization efficiency in the mass spectrometer source can fluctuate. Since this compound and metergoline ionize in an almost identical manner, any suppression or enhancement of the signal will affect both compounds equally. The use of the peak area ratio (Analyte Area / IS Area) effectively cancels out this variability, leading to more accurate and precise quantification.[6]
The fundamental mechanism is that the ratio of the analyte to the internal standard remains constant throughout the analytical process, regardless of sample loss or signal fluctuation. This allows for the construction of a reliable calibration curve and the accurate determination of the analyte concentration in unknown samples.
Illustrative Experimental Protocol for Bioanalysis
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 1.0 mL of human plasma in a clean polypropylene tube, add the this compound internal standard working solution.
-
Alkalinization: Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds to alkalinize the sample.
-
Extraction: Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol) and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following table outlines the instrumental parameters for a typical LC-MS/MS setup.
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm)[8] |
| Mobile Phase | Isocratic elution with 20 mM ammonium acetate and Methanol (30:70, v/v)[8] |
| Flow Rate | 0.75 mL/min[8] |
| Column Temperature | 30°C[8] |
| Injection Volume | 15 µL[8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
For quantification, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. These would be determined by direct infusion of pure standards into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metergoline | To be determined (e.g., 404.2) | To be determined |
| This compound | To be determined (e.g., 409.2) | To be determined |
Method Validation and Data Presentation
A bioanalytical method must be validated to ensure its reliability. The following tables present typical validation results, adapted from the cabergoline assay, demonstrating the performance expected from a method using a deuterated internal standard.[7]
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Curve Range | 1.86 - 124 pg/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL |
Precision and Accuracy
| Concentration Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) |
| Low QC | 2.4 - 17.0 | 7.9 - 10.7 | 99.1 ± 10.2 |
| Medium QC | 2.4 - 17.0 | 7.9 - 10.7 | 99.1 ± 10.2 |
| High QC | 2.4 - 17.0 | 7.9 - 10.7 | 99.1 ± 10.2 |
(Data adapted from Allievi & Dostert, 1998 for cabergoline, a structural analog of metergoline)[7]
Pharmacological Mechanism of Metergoline
Metergoline is an ergot-derived compound that acts as a ligand for serotonin (5-HT) and dopamine receptors.[9] Its primary mechanism involves the antagonism of various serotonin receptor subtypes, particularly 5-HT1 and 5-HT2 receptors.[7] It displays a high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][10] By blocking these receptors, metergoline can modulate neurotransmitter release and influence physiological processes such as mood, appetite, and smooth muscle contraction.[7][8]
In addition to its potent serotonin antagonism, metergoline also exhibits partial agonist activity at dopamine D2 receptors.[7] This dual action on both serotonergic and dopaminergic systems underlies its use in research and its investigation for various clinical applications, including the regulation of prolactin release and the treatment of serotonin-mediated disorders.[8][9]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical assay using this compound as an internal standard.
Signaling Pathway Diagram
This diagram illustrates the antagonistic action of Metergoline at a 5-HT2A receptor, a key part of its pharmacological mechanism.
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
Technical Guide: Physical and Chemical Properties of Metergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Metergoline-d5, a deuterated analog of Metergoline. The information presented is intended to support research and development activities by providing key data on its characteristics, analytical methodologies, and biological interactions.
Core Physical and Chemical Data
This compound is the labeled version of Metergoline, an ergot derivative.[1] The primary use of this compound is as an analytical standard, particularly in HPLC, and for research and development of drugs.[2]
| Property | Value | Source(s) |
| Chemical Name | N-[[(8β)-1,6-Dimethylergolin-8-yl]methyl]carbamic Acid (Phenyl-d5)methyl Ester | [1] |
| Molecular Formula | C25H24D5N3O2 | [1][2] |
| Molecular Weight | 408.55 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 146-149 °C (for unlabeled Metergoline) | [4][5] |
| Solubility | Soluble in Chloroform (50 mg/ml), DMSO (up to 100 mM), DMF (30 mg/ml), and Ethanol (up to 50 mM). Practically insoluble in water. | [3][4][6] |
| Storage Conditions | 2-8°C Refrigerator or -20°C for long-term storage. Should be stored under desiccating conditions. | [1][4][6] |
| Purity | Typically >98% or >99% | [3][6] |
| CAS Number | 17692-51-2 (for unlabeled Metergoline) | [3][4][7] |
Mechanism of Action and Signaling Pathways
Metergoline is a psychoactive drug derived from ergot that functions as a ligand for both serotonin and dopamine receptors.[8] It primarily acts as an antagonist at various 5-HT (serotonin) receptor subtypes, including 5-HT1, 5-HT2, and 5-HT7 receptors.[1][3][7][9][10] Concurrently, it exhibits agonist or partial agonist activity at dopamine receptors, particularly the D2 subtype.[7][8][9][10][11] This dual action allows Metergoline to modulate multiple neurotransmitter systems, influencing a range of physiological processes.[9] Its interaction with these receptors underpins its use in conditions where serotonin or dopamine modulation is therapeutically beneficial, such as in the regulation of prolactin release.[7][8][12]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Metergoline and its analogs are crucial for research and quality control. Below are outlines of common methodologies.
Synthesis of Metergoline
A general manufacturing process for Metergoline involves the following steps:
-
Dissolution: 1-methyl-dihydro-lysergamine is dissolved in anhydrous pyridine with mild heating.
-
Reaction: The solution is cooled, and carbobenzoxychloride (in toluene) diluted in chloroform is added dropwise. The temperature is maintained at -10°C during and shortly after the addition.
-
Purification: The resulting mixture is processed, and the residue is taken up in benzene and passed through an alumina column.
-
Crystallization: The eluates are evaporated, and the residue is mixed with anhydrous diethyl ether to induce crystallization, yielding the final product.[5]
Analytical Characterization: HPLC and TLC
For the analysis of radiolabeled [11C]Metergoline, a close analog of this compound, the following methods have been employed:
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Standard TLC plates.
-
Mobile Phase: Methanol with 0.1% Triethylamine (TEA).
-
Detection: Radio-TLC scanner.
-
Expected Result: A retention factor (Rf) of approximately 0.5.[13]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm particles).
-
Mobile Phase: Isocratic elution with 60% aqueous mobile phase and 40% Acetonitrile (MeCN).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 254 nm and a radioactivity detector.
-
Expected Result: An elution time of approximately 8.5 minutes.[13]
-
Purity Assessment: Both radiochemical and chemical purity should exceed 99% and 95%, respectively.[13]
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. METERGOLINE | 17692-51-2 [chemicalbook.com]
- 6. abbexa.com [abbexa.com]
- 7. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Metergoline? [synapse.patsnap.com]
- 10. Metergoline [idealabs.ecwid.com]
- 11. mims.com [mims.com]
- 12. What is Metergoline used for? [synapse.patsnap.com]
- 13. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Labeled Metergoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and quality control of isotopically labeled Metergoline, a critical tool for in-vivo imaging and pharmacological studies. Metergoline, an ergot-derived compound, is a potent antagonist at multiple serotonin (5-HT) receptor subtypes and also interacts with dopamine receptors.[1][2] Its labeled forms, particularly with Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) and Tritium ([³H]) for in-vitro autoradiography, are invaluable for mapping and quantifying these receptors in the central nervous system.[1][3]
Synthesis of [¹¹C]Metergoline
The successful synthesis of [¹¹C]Metergoline for PET imaging involves a multi-step process, including the preparation of a suitable precursor, a rapid radiolabeling reaction, and efficient purification to ensure high specific activity and radiochemical purity. The most common strategy involves the direct fixation of cyclotron-produced [¹¹C]carbon dioxide.[1]
Precursor Synthesis: N-demethyl-N-carboxybenzyl Metergoline
The synthesis of the labeling precursor is achieved through the hydrogenolysis of the parent Metergoline molecule.[1] This process removes the N-benzyl group, yielding a secondary amine that serves as the reactive site for the subsequent introduction of the [¹¹C]carbonyl group.
Experimental Protocol: Hydrogenolysis of Metergoline
-
Dissolution: Dissolve Metergoline (300 mg, 0.74 mmol) in 15 mL of methanol (MeOH).[1]
-
Catalyst Addition: Add 50 mg of palladium on activated charcoal (10% wt) to the solution.[1]
-
Hydrogenation: While stirring, sparge the mixture with a slow stream of hydrogen (H₂) gas for 20 minutes.[1]
-
Reaction: Seal the reaction flask under an atmosphere of H₂ (e.g., using an H₂-filled balloon) and stir at room temperature for 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using methanol as the eluent until no starting material is observed.[1]
-
Purification: Filter the reaction mixture through celite to remove the activated charcoal catalyst.[1]
-
Isolation: Remove the solvent under reduced pressure to yield the amine precursor (2). This method typically results in a nearly quantitative yield without the need for chromatographic separation.[1]
Radiolabeling with [¹¹C]CO₂
The radiolabeling is accomplished via a one-pot, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-mediated direct fixation of high specific activity [¹¹C]CO₂.[1] This reaction forms a [¹¹C]carbamate intermediate which is then capped.
Experimental Protocol: [¹¹C]Metergoline Synthesis
-
Reagent Preparation: In a 5 mL reaction vessel, combine the labeling precursor (1 mg) dissolved in 100 µL of anhydrous dimethylformamide (DMF) with 100 µL of a DBU solution (300 mM in DMF) and a 100 µL aliquot of benzyl chloride (300 mM in DMF).[1]
-
Inert Atmosphere: Sparge the resulting solution with helium for 15 minutes to create an inert environment.[1]
-
[¹¹C]CO₂ Trapping: Pass the target gas containing [¹¹C]CO₂ from the cyclotron through the reaction solution. The gas expansion and trapping typically take approximately 2.5 minutes.[1]
-
Reaction: Heat the sealed vessel for 5-6 minutes to facilitate the reaction.[1]
-
Quenching: Acidify the reaction solution to remove any unreacted [¹¹C]CO₂ and sparge with helium.[1]
Purification and Quality Control
Purification of the final radiolabeled product is critical to remove unreacted precursors and radioactive byproducts, ensuring high radiochemical purity for in-vivo use.
Purification Protocol: Reversed-Phase HPLC
-
Method: Purification of [¹¹C]Metergoline is accomplished using reversed-phase High-Performance Liquid Chromatography (HPLC).[1]
-
Column: A common choice is a Phenomenex Gemini C18 column (250 × 4.6 mm, 5 µm particles).[1]
-
Mobile Phase: An isocratic elution with a mixture of aqueous mobile phase and acetonitrile (e.g., 60% aqueous to 40% MeCN) is effective.[1]
-
Elution: Under these conditions, [¹¹C]Metergoline typically elutes at approximately 8.5 minutes.[1]
-
Formulation: The collected HPLC fraction containing the product is formulated in a suitable buffer for injection.
Quality Control Protocols
-
Radiochemical Purity (RCP): RCP is the proportion of radioactivity present in the desired chemical form.[4] It is determined by both analytical radio-HPLC and radio-TLC.[1] For TLC, a common system is methanol with 0.1% triethylamine (TEA), where [¹¹C]Metergoline has an Rf value of 0.5.[1]
-
Chemical Purity: Assessed by analytical HPLC with UV detection (e.g., at 254 nm).[1]
-
Specific Activity: This is the ratio of radioactivity to the molar quantity of the compound. It is calculated at the end of bombardment (EOB) and is a critical measure for receptor imaging studies to avoid receptor saturation by the non-radioactive compound.[1][5]
Synthesis of [³H]Metergoline
While less commonly detailed in recent literature, [³H]Metergoline has been characterized as a suitable radioligand for in-vitro autoradiography.[1][3] The synthesis of tritiated compounds typically involves introducing tritium ([³H]) by replacing a hydrogen atom or by reducing a precursor with tritium gas.[6][7]
Potential Experimental Protocols (General Methods):
-
Catalytic Tritium-Halogen Exchange: A halogenated Metergoline precursor (e.g., bromo-metergoline) could be subjected to catalytic reduction with tritium gas (T₂), replacing the halogen with a tritium atom.
-
Reduction of an Unsaturated Precursor: A precursor containing a double bond could be reduced using tritium gas and a catalyst (e.g., Pd/C) to introduce two tritium atoms.
-
Metal-Catalyzed Hydrogen Isotope Exchange: Direct exchange of C-H bonds with tritium can be achieved using a suitable metal catalyst, offering a more direct route to the labeled compound.[8]
Purification for tritiated compounds also relies heavily on chromatographic techniques like HPLC to achieve the high purity required for receptor binding assays.[9]
Summary of Quantitative Data
The following tables summarize the key quantitative parameters associated with the synthesis and properties of labeled Metergoline.
Table 1: Radiosynthesis and Quality Control of [¹¹C]Metergoline
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield (Decay Corrected) | ~35% | [1] |
| Specific Activity (at EOB) | >3 Ci/µmol (111 GBq/µmol) | [1] |
| Radiochemical Purity | >99% | [1] |
| Chemical Purity | >95% | [1] |
| Total Synthesis Time | ~45 minutes |[1] |
Table 2: Chromatographic Parameters for [¹¹C]Metergoline
| Parameter | Condition | Reference |
|---|---|---|
| Analytical HPLC | ||
| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Isocratic: 60% Aqueous / 40% MeCN | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Retention Time | 8.5 minutes | [1] |
| Analytical TLC | ||
| Mobile Phase | MeOH with 0.1% TEA | [1] |
| Rf Value | 0.5 |[1] |
Table 3: Receptor Binding Affinity of Metergoline
| Receptor Subtype | Binding Affinity (pKi or Ki) | Reference |
|---|---|---|
| 5-HT₂ₐ | pKi = 8.64 | [10] |
| 5-HT₂ₑ | pKi = 8.75 | [10] |
| 5-HT₂C | pKi = 8.75 | [10] |
| 5-HT₇ | Ki = 16 nM | [10] |
| 5-HT₁ (general) | High Affinity | [11] |
| Dopamine D₂ | Partial Agonist Activity |[11] |
Mechanism of Action and Signaling Pathways
Metergoline exerts its pharmacological effects primarily through the antagonism of serotonin receptors, particularly the 5-HT₂ subtype, and through partial agonism at dopamine D₂ receptors.[11]
-
5-HT₂ₐ Receptor Antagonism: 5-HT₂ₐ receptors are Gq-coupled proteins. Their activation by serotonin normally leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Metergoline blocks this cascade by preventing serotonin binding.[2]
-
Dopamine D₂ Receptor Partial Agonism: D₂ receptors are Gi-coupled proteins. Their activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, Metergoline can weakly activate this pathway.[11][12]
References
- 1. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [3H]Metergoline: a new ligand of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. openmedscience.com [openmedscience.com]
- 8. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Metergoline? [synapse.patsnap.com]
- 12. Metergoline [idealabs.ecwid.com]
Metergoline-d5 supplier and quality specifications
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Metergoline-d5, a deuterated analog of the serotonin and dopamine receptor ligand, Metergoline. This document details available suppliers, quality specifications, and its application as an internal standard in bioanalytical methods. Furthermore, it elucidates the complex signaling pathways influenced by Metergoline.
Sourcing and Quality of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, the quality specifications for the unlabeled parent compound, Metergoline, provide a strong indication of the expected purity.
Table 1: Representative Quality Specifications for Metergoline
| Parameter | Specification | Supplier Examples |
| Chemical Purity | ≥98% or >99% (by HPLC) | Cayman Chemical, Abcam |
| Appearance | Crystalline solid | Cayman Chemical |
| Molecular Formula | C₂₅H₂₉N₃O₂ | Cayman Chemical, Abcam, PubChem |
| Molecular Weight | 403.5 g/mol | Cayman Chemical, Abcam, PubChem |
For deuterated standards like this compound, additional critical quality attributes include isotopic purity and the location of the deuterium labels. Isotopic purity is typically determined by mass spectrometry and is a measure of the percentage of the molecule that contains the deuterium labels. A high isotopic purity is crucial for its use as an internal standard to avoid interference with the analysis of the unlabeled analyte. While specific data for this compound is not provided, a representative Certificate of Analysis for a similar deuterated compound from a major supplier indicates that an isotopic purity of >95% is a common and expected specification.
Table 2: Expected Quality Specifications for this compound
| Parameter | Expected Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | >95% | Mass Spectrometry (MS) |
| Molecular Formula | C₂₅H₂₄D₅N₃O₂ | - |
| Molecular Weight | 408.55 g/mol | - |
Mechanism of Action and Signaling Pathways
Metergoline is a pharmacologically active ergoline derivative that exhibits a complex interaction with multiple neurotransmitter receptor systems. It is primarily characterized as a potent antagonist at serotonin (5-hydroxytryptamine, 5-HT) receptors, with high affinity for the 5-HT1, 5-HT2, and 5-HT7 subtypes.[1] Concurrently, it acts as an agonist at dopamine D2-like receptors.[2] This dual activity makes it a valuable tool for dissecting the roles of these receptor systems in various physiological and pathological processes.
The signaling cascades initiated by Metergoline's receptor interactions are multifaceted and depend on the specific receptor subtype and the G-protein to which it couples.
Serotonin Receptor Antagonism
As an antagonist, Metergoline blocks the downstream signaling initiated by the binding of endogenous serotonin to its receptors.
-
5-HT1 Receptors: These receptors are typically coupled to inhibitory G-proteins (Gαi/o).[3][4] Antagonism by Metergoline would therefore disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and cellular function. Additionally, 5-HT1 receptor signaling can involve the modulation of ion channels.[3][4]
-
5-HT2 Receptors: This receptor family is coupled to Gαq/11 proteins.[1][5][6] By blocking these receptors, Metergoline inhibits the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC) are suppressed.[1][2]
The following diagram illustrates the antagonistic effect of Metergoline on the 5-HT1 and 5-HT2 receptor signaling pathways.
Dopamine Receptor Agonism
Conversely, Metergoline acts as an agonist at D2-like dopamine receptors, which are also coupled to Gαi/o proteins.[7][8][9] This agonistic activity leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in PKA activity.[7][10] Furthermore, the βγ subunits of the dissociated G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8]
The following diagram depicts the agonistic effect of Metergoline on the D2-like dopamine receptor signaling pathway.
Application in Bioanalytical Methods: Use as an Internal Standard
Deuterated compounds such as this compound are invaluable in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. They serve as ideal internal standards because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference due to the deuterium labels allows for their distinct detection by the mass spectrometer.
Experimental Protocol: Quantification of a Target Analyte in Plasma using this compound as an Internal Standard
This section outlines a general experimental protocol for the quantification of a hypothetical analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is based on common practices in bioanalytical chemistry and should be optimized for the specific analyte and instrumentation.
3.1.1. Sample Preparation
A robust sample preparation method is essential to remove interfering substances from the plasma matrix and to extract the analyte and internal standard efficiently.
-
Protein Precipitation: This is a common and straightforward method.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract and can be used for analytes present at low concentrations.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic analytes) with methanol followed by water.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Dilute the sample with an appropriate buffer (e.g., 2% formic acid in water).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent, often containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions. Specific parameters will need to be optimized for the analyte of interest.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | To be determined based on the analyte's mass |
| This compound MRM Transition | To be determined (e.g., Q1: 409.3 -> Q3: [fragment ion]) |
| Collision Energy | To be optimized for each transition |
The following workflow diagram illustrates the key steps in a typical bioanalytical assay using this compound as an internal standard.
Conclusion
This compound is a critical tool for researchers investigating the serotonergic and dopaminergic systems. Its well-defined pharmacological profile as a 5-HT receptor antagonist and a dopamine receptor agonist allows for precise modulation of these pathways. Furthermore, its use as a deuterated internal standard in LC-MS/MS assays ensures accurate and reliable quantification of target analytes in complex biological matrices. This guide provides a foundational understanding of this compound's properties and applications, empowering researchers to effectively incorporate this compound into their studies. For specific applications, it is imperative to consult supplier documentation for detailed quality specifications and to optimize the provided experimental protocols for the specific research context.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
Metergoline in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metergoline, an ergot derivative, has emerged as a versatile pharmacological tool in neuroscience research due to its complex and potent interactions with serotonin (5-HT) and dopamine receptor systems. This technical guide provides an in-depth overview of Metergoline's applications, focusing on its mechanism of action, receptor binding profile, and its utility in preclinical models of neurological and psychiatric disorders. Detailed experimental protocols for key behavioral assays are provided, alongside a comprehensive summary of its receptor binding affinities. Furthermore, this guide illustrates the key signaling pathways modulated by Metergoline, offering a valuable resource for researchers designing and interpreting studies involving this compound.
Introduction
Metergoline is a psychoactive drug derived from ergoline that functions as an antagonist at multiple serotonin (5-HT) receptor subtypes and as an agonist at dopamine receptors.[1] Its unique pharmacological profile has led to its investigation in a variety of clinical and preclinical settings. In neuroscience research, Metergoline is frequently employed as a tool to probe the function of serotonergic and dopaminergic systems in various physiological and pathological processes. Its ability to modulate these key neurotransmitter systems makes it relevant for studying conditions such as seasonal affective disorder, hyperprolactinemia, premenstrual dysphoric disorder, anxiety, and schizophrenia.[1][2]
Mechanism of Action and Receptor Binding Profile
Metergoline's primary mechanism of action involves its interaction with a broad range of serotonin and dopamine receptors. It is generally characterized as a non-selective 5-HT receptor antagonist and a dopamine D2 receptor agonist.[3][4] This dual action allows it to exert complex effects on neural circuitry.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of Metergoline for various human receptors, providing a quantitative overview of its pharmacological profile.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 15.8 |
| 5-HT1B | 10.0 | |
| 5-HT1D | 1.0 | |
| 5-HT1E | 12.6 | |
| 5-HT1F | 39.8 | |
| 5-HT2A | 2.3 | |
| 5-HT2B | 0.2 | |
| 5-HT2C | 1.3 | |
| 5-HT5A | 10.0 | |
| 5-HT6 | 31.6 | |
| 5-HT7 | 3.2 | |
| Dopamine | D1 | 199.5 |
| D2 | 25.1 | |
| D3 | 31.6 | |
| D4 | 15.8 | |
| D5 | 398.1 | |
| Adrenergic | Alpha-1A | 19.9 |
| Alpha-1B | 25.1 | |
| Alpha-1D | 31.6 | |
| Alpha-2A | 12.6 | |
| Alpha-2B | 10.0 | |
| Alpha-2C | 15.8 | |
| Histamine | H1 | 31.6 |
Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database.
Applications in Neuroscience Research
Metergoline's ability to antagonize multiple 5-HT receptors while stimulating dopamine receptors makes it a valuable tool for dissecting the roles of these neurotransmitter systems in various brain functions and disorders.
Investigating Psychiatric Disorders
-
Schizophrenia: Metergoline has been investigated for its potential antipsychotic properties. In animal models, it has been shown to reduce locomotor hyperactivity induced by psychostimulants like MK-801 and methamphetamine, a common screen for antipsychotic potential.[2] This effect is likely mediated by its antagonist activity at 5-HT2A and/or 5-HT2C receptors, coupled with its agonist activity at D2 receptors, a profile shared by some atypical antipsychotics.
-
Anxiety and Depression: The broad serotonergic antagonism of Metergoline allows for the study of the complex role of serotonin in mood and anxiety disorders. Research has explored its potential in managing anxiety and certain types of depression.[5]
Neuroendocrine Regulation
Metergoline is a potent inhibitor of prolactin release, an effect attributed to its dopamine D2 receptor agonist properties.[1] This makes it a useful tool for studying the dopaminergic control of the pituitary gland and for investigating disorders of prolactin secretion.
Cognitive Function
Studies in animal models have utilized Metergoline to explore the influence of serotonergic and dopaminergic systems on cognitive processes. For instance, research in cats has shown that Metergoline can improve performance on a delayed response task, suggesting an inhibitory role for serotonin in certain cognitive functions.
Experimental Protocols
Detailed methodologies for key behavioral assays used to characterize the effects of Metergoline are provided below.
Locomotor Activity Test in Mice
This test assesses the effects of Metergoline on spontaneous motor activity, which can be indicative of sedative or stimulant properties.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement. The arena should be placed in a sound-attenuating chamber with controlled lighting and ventilation.
-
Animals: Adult male or female mice (e.g., C57BL/6), housed in groups with ad libitum access to food and water. Animals should be acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Administer Metergoline (e.g., 0.3 or 1 mg/kg) or vehicle (e.g., 10% DMSO in saline) via intraperitoneal (i.p.) injection.[2]
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity for a set duration, typically 30 to 60 minutes.
-
Key parameters to measure include:
-
Total distance traveled (cm)
-
Time spent mobile vs. immobile (s)
-
Rearing frequency (a measure of exploratory behavior)
-
Thigmotaxis (time spent near the walls vs. in the center of the arena)
-
-
-
Data Analysis: Data are typically analyzed using ANOVA to compare the effects of different doses of Metergoline to the vehicle control group.
Prepulse Inhibition (PPI) Test in Mice
PPI is a measure of sensorimotor gating, a process that is deficient in several psychiatric disorders, including schizophrenia. This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber consisting of a small animal enclosure mounted on a platform that detects movement. The chamber is equipped with a speaker to deliver acoustic stimuli and is housed in a sound-attenuated box.
-
Animals: Adult mice, handled and acclimated to the testing room as described for the locomotor activity test.
-
Procedure:
-
Administer Metergoline (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[2]
-
Place the mouse in the enclosure within the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: The strong pulse is preceded by a weaker acoustic stimulus (prepulse) at various intensities (e.g., 74, 82, 90 dB for 20 ms). The inter-stimulus interval between the prepulse and the pulse is typically 100 ms.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of movement) is recorded for each trial.
-
-
Data Analysis: PPI is calculated as a percentage: ((Startle response on pulse-alone trials - Startle response on prepulse-pulse trials) / Startle response on pulse-alone trials) * 100. The data are then analyzed using ANOVA to compare the effects of Metergoline on PPI at different prepulse intensities.
Signaling Pathways
Metergoline's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with the key receptors targeted by Metergoline.
Caption: Metergoline antagonism of the 5-HT2A receptor signaling pathway.
Caption: Metergoline antagonism of the 5-HT2C receptor signaling pathway.
Caption: Metergoline agonism of the Dopamine D2 receptor signaling pathway.
Conclusion
Metergoline is a powerful and complex pharmacological agent with significant applications in neuroscience research. Its broad-spectrum antagonism of serotonin receptors, combined with its dopamine D2 receptor agonism, provides a unique tool for investigating the intricate interplay of these neurotransmitter systems in health and disease. This guide provides a foundational resource for researchers utilizing Metergoline, offering detailed information on its mechanism of action, receptor binding profile, experimental applications, and the underlying signaling pathways. A thorough understanding of these aspects is crucial for the design of rigorous experiments and the accurate interpretation of their results, ultimately advancing our knowledge of the neurobiological basis of behavior and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Delayed response learning to visual stimuli in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Wisconsin Technique: WCVM Laboratory Procedure - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 3. Quantitative Modified Wisconsin Technique: In-Clinic Procedure - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 4. Functions of delay-period activity in the prefrontal cortex and mnemonic scotomas revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wisconsin General Test Apparatus - Wikipedia [en.wikipedia.org]
Technical Guide: Serotonin Receptor Binding Affinity of Metergoline
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the binding characteristics of Metergoline to various serotonin (5-HT) receptors. It includes quantitative binding affinity data, a description of the standard experimental protocols used for its determination, and visualizations of relevant signaling pathways.
Introduction to Metergoline
Metergoline is an ergoline derivative that functions as a non-selective antagonist at multiple serotonin (5-HT) receptors. Its broad-spectrum activity has made it a valuable tool in pharmacological research to investigate the roles of different 5-HT receptor subtypes in various physiological and pathological processes. Understanding its binding affinity profile is crucial for interpreting experimental results and for the development of more selective serotonergic agents.
Quantitative Binding Affinity Data
The binding affinity of Metergoline for a range of serotonin receptors has been characterized in numerous studies. The data, typically expressed as the inhibition constant (Kᵢ), quantifies the concentration of Metergoline required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.
The table below summarizes the reported Kᵢ values for Metergoline at various human serotonin receptor subtypes.
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line / Tissue | Reference |
| 5-HT₁ Family | ||||
| 5-HT₁A | 13.4 | [³H]8-OH-DPAT | CHO Cells | |
| 5-HT₁B | 4.3 | [³H]GR 125743 | CHO-K1 Cells | |
| 5-HT₁D | 1.8 | [³H]GR 125743 | CHO-K1 Cells | |
| 5-HT₁E | 2.5 | [³H]5-HT | HEK293 Cells | |
| 5-HT₁F | 15 | [³H]LSD | HEK293 Cells | |
| 5-HT₂ Family | ||||
| 5-HT₂A | 0.9 | [³H]Ketanserin | CHO-K1 Cells | |
| 5-HT₂B | 1.0 | [³H]LSD | CHO Cells | |
| 5-HT₂C | 1.0 | [³H]Mesulergine | CHO-K1 Cells | |
| Other 5-HT Receptors | ||||
| 5-HT₅A | 100 | [³H]5-CT | HEK293 Cells | |
| 5-HT₆ | 50.1 | [³H]LSD | HeLa Cells | |
| 5-HT₇ | 4.0 | [³H]5-CT | CHO Cells |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as radioligand choice, tissue preparation, and assay buffer composition.
Experimental Protocols: Radioligand Displacement Assay
The binding affinities presented above are predominantly determined using in vitro radioligand displacement assays. This technique measures the ability of an unlabeled compound (the "displacer," e.g., Metergoline) to compete with a radioactively labeled ligand (the "radioligand") for binding to the target receptor.
General Methodology
-
Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO, HEK293) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a method such as the Bradford assay.
-
-
Binding Assay:
-
The assay is conducted in microplates or test tubes.
-
A constant concentration of the specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A) and the prepared cell membranes are added to each well.
-
Increasing concentrations of the unlabeled competitor drug (Metergoline) are added to the wells.
-
Total Binding: A set of wells contains only membranes and radioligand to determine the maximum binding.
-
Non-specific Binding (NSB): A set of wells contains membranes, radioligand, and a very high concentration of a non-radioactive drug known to bind to the receptor, which displaces all specific binding.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
The filters are washed with cold buffer to remove any remaining unbound ligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is quantified using a liquid scintillation counter, measured in counts per minute (CPM) or disintegrations per minute (DPM).
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of Metergoline. This generates a sigmoidal competition curve.
-
The IC₅₀ value (the concentration of Metergoline that displaces 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Workflow Visualization
Caption: Workflow for a radioligand displacement assay.
Associated Signaling Pathways
Metergoline acts as an antagonist, blocking the downstream signaling typically initiated by serotonin binding. The primary signaling mechanisms for the high-affinity 5-HT₁, 5-HT₂, and 5-HT₇ receptors are mediated by G-proteins.
Gᵢ/ₒ-Coupled Receptors (e.g., 5-HT₁D)
The 5-HT₁ receptor family, including the high-affinity 5-HT₁D subtype, couples to inhibitory G-proteins (Gᵢ/ₒ). Upon activation by serotonin, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Metergoline blocks this process.
Caption: Metergoline antagonism of Gᵢ/ₒ-coupled 5-HT₁D receptor signaling.
Gₑ-Coupled Receptors (e.g., 5-HT₂A)
The 5-HT₂ receptor family, where Metergoline shows very high affinity (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C), couples to Gₑ-proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). Metergoline's antagonism prevents this entire cascade.
Caption: Metergoline antagonism of Gₑ-coupled 5-HT₂A receptor signaling.
Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability
For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated compounds is paramount for the validity and success of their work. This technical guide provides a comprehensive overview of the core principles and practices for the proper storage and stability assessment of these valuable molecules.
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are instrumental in a wide array of scientific disciplines. From elucidating metabolic pathways and reaction mechanisms to enhancing the pharmacokinetic profiles of drug candidates, their applications are continually expanding. However, the very isotopic substitution that imparts their unique properties can also influence their stability. Understanding the factors that govern their shelf-life and implementing robust storage and handling protocols are therefore critical.
General Storage and Handling Recommendations
While deuterated compounds are stable, non-radioactive isotopes, their chemical stability is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity. Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.
Key recommendations include:
-
Temperature: Refrigeration is a common recommendation for many deuterated compounds, particularly for long-term storage. For certain sensitive compounds, such as deuterated chloroform, storage at temperatures between -5°C and +5°C is advised to minimize decomposition.[1] Always refer to the manufacturer's specific recommendations. For solid, powdered small molecules, storage at 5°C or -18°C are standard for long-term preservation.[2] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[2]
-
Light: Exposure to light, especially UV radiation, can catalyze degradation.[1] Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[3]
-
Container Integrity: Ensure that storage vials are tightly sealed to prevent the ingress of moisture and atmospheric oxygen.
Factors Affecting the Stability of Deuterated Compounds
The stability of a deuterated compound is an intrinsic property dictated by its molecular structure, which can be influenced by several external factors.
The primary factor contributing to the enhanced stability of many deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C-H) bond.[4] This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including metabolic degradation pathways.[4][]
Quantitative Stability Data
The following tables summarize typical storage conditions and provide a framework for long-term stability testing based on ICH guidelines, which can be adapted for deuterated compounds.
Table 1: Recommended Storage Conditions for Deuterated Compounds
| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |
| General Small Molecules (Solid) | 2-8°C or -20°C for long-term | < 40% RH (Dry Place)[6] | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening. |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C[1] | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |
| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C)[6] | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies[7] | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |
Table 2: ICH Guideline Framework for Long-Term Stability Testing
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: These are general guidelines. Specific conditions should be based on the properties of the individual compound and the intended application.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of deuterated compounds. Such methods must be able to separate the intact compound from any potential degradants and impurities.
Stability-Indicating LC-MS/MS Method
Objective: To develop a quantitative method to separate and quantify the deuterated active pharmaceutical ingredient (API) from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% formic acid in water.
-
Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.
-
Develop a gradient elution method to ensure separation of the parent compound from any more polar or less polar degradants.
-
-
Mass Spectrometry Conditions:
-
Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for both the deuterated API and any identified degradation products.
-
Tune parameters such as collision energy and declustering potential for each analyte.
-
-
Forced Degradation:
-
Subject the deuterated compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[8]
-
Analyze the stressed samples using the developed LC-MS/MS method to confirm that all degradation products are resolved from the parent peak.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
NMR Spectroscopy for Isotopic Stability
Objective: To assess the isotopic enrichment and monitor for any H/D exchange over time.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated compound in a suitable non-deuterated solvent containing a known internal standard (e.g., TMS).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms deuteration.
-
Integrate the residual proton signals against the internal standard to quantify any undeuterated species.
-
-
²H (Deuterium) NMR Acquisition:
-
Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule, confirming the positions of deuteration.
-
-
Long-Term Stability Monitoring:
-
Store the NMR sample under defined conditions (e.g., 25°C/60% RH).
-
Acquire ¹H and/or ²H NMR spectra at regular intervals to monitor for any changes in the integrals, which could indicate H/D exchange or degradation.
-
Application in Elucidating Metabolic Pathways
Deuterated compounds are powerful tools for tracing metabolic pathways in vivo without the use of radioactive isotopes. Deuterium Metabolic Imaging (DMI) is an emerging technique that utilizes deuterated substrates, such as [6,6'-²H₂]glucose, to visualize and quantify metabolic fluxes.[9]
In this pathway, the deuterium label from glucose is transferred to downstream metabolites like lactate and glutamate. By monitoring the appearance and concentration of these deuterated metabolites using Magnetic Resonance Spectroscopy (MRS), researchers can gain insights into metabolic reprogramming in diseases such as cancer, specifically the Warburg effect, which is characterized by increased glycolysis.[10]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Guidelines for Metergoline-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling guidelines for Metergoline-d5, a deuterated analog of the ergoline derivative Metergoline. Intended for an audience of researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's safety profile, handling and storage procedures, and toxicological properties. While specific data for this compound is limited, this guide extrapolates from information on Metergoline and general principles of deuterated compounds to provide the most current and relevant safety recommendations. Detailed experimental protocols and a visualization of its primary signaling pathway are included to support its practical application in a research setting.
Introduction
Metergoline is a psychoactive drug that functions as a ligand for both serotonin and dopamine receptors.[1] Specifically, it acts as an antagonist at the 5-HT1, 5-HT2, and 5-HT7 serotonin receptors and as a partial agonist at D2 dopamine receptors.[2][3] Its deuterated form, this compound, is utilized in research settings, often as an internal standard in analytical chemistry or to investigate the effects of deuteration on the parent compound's metabolism and pharmacokinetics. The replacement of hydrogen atoms with deuterium can alter a drug's metabolic fate, potentially leading to a longer half-life and a modified toxicological profile.[4][5] This guide focuses on providing essential safety and handling information for this compound to ensure its responsible use in a laboratory environment.
Safety and Hazard Information
GHS Hazard Classification
Based on the aggregated GHS information for Metergoline, the following hazard statements apply[6]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
These classifications indicate that Metergoline is acutely toxic via oral, dermal, and inhalation routes of exposure.
Precautionary Statements
The following precautionary statements are recommended when handling Metergoline and, by extension, this compound[6]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
As with all deuterated compounds, care should be taken to avoid isotopic contamination. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature for this compound is typically refrigerated at 2-8°C.[2]
-
Protect from light and moisture.
Toxicological Information
Specific toxicological data for this compound, such as LD50, genotoxicity, and carcinogenicity, are not available. The information below is based on the parent compound, Metergoline, and general principles of deuterated pharmaceuticals.
General Principles of Deuteration and Toxicology: The substitution of hydrogen with deuterium can alter the metabolic profile of a drug.[4] This "kinetic isotope effect" can slow down metabolism, particularly if the C-H bond being replaced is involved in a rate-limiting metabolic step.[5] This can lead to a longer half-life and potentially reduced formation of toxic metabolites.[4] However, it could also lead to the accumulation of the parent compound, which may have its own toxicity. The precise impact of deuteration on the toxicology of Metergoline has not been formally studied.
Acute Toxicity of Metergoline: As indicated by the GHS classifications, Metergoline is harmful if swallowed, inhaled, or in contact with skin.[6]
Chronic Toxicity, Carcinogenicity, and Mutagenicity: There is no readily available information on the chronic toxicity, carcinogenicity, or mutagenicity of Metergoline or this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄D₅N₃O₂ | [2] |
| Molecular Weight | 408.55 g/mol | [2] |
| Appearance | Not Available | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Table 2: Hazard Information for Metergoline (as a proxy for this compound)
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [6] |
Experimental Protocols
The following is a representative experimental protocol for the use of Metergoline in a research setting, which can be adapted for this compound.
Objective: To assess the effect of Metergoline on locomotor activity in mice.
Materials:
-
Metergoline (or this compound)
-
Vehicle solution (e.g., 10% DMSO in saline)
-
Mice (specify strain, age, and sex)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Locomotor activity chambers
Procedure:
-
Drug Preparation: Dissolve Metergoline in the vehicle solution to the desired concentration (e.g., 1 mg/mL). Ensure the solution is homogenous.
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow them to acclimate to the locomotor activity chambers for 30 minutes.
-
Injection: Administer Metergoline or vehicle solution to the mice via intraperitoneal (i.p.) injection at a specified volume (e.g., 10 mL/kg body weight).
-
Data Collection: Immediately place the mice back into the locomotor activity chambers and record their activity for a set period (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods (e.g., t-test or ANOVA).
Mandatory Visualization
Signaling Pathway of Metergoline
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metergoline [idealabs.ecwid.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Metergoline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Metergoline in human plasma. The method utilizes Metergoline-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Metergoline in a biological matrix.
Introduction
Metergoline is a serotonin and dopamine receptor antagonist.[1] Accurate and reliable quantification of Metergoline in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[3] This application note provides a detailed protocol for the determination of Metergoline in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Metergoline reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Metergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metergoline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Metergoline and this compound by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation Protocol
-
Label polypropylene microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of plasma, add 20 µL of this compound working solution (internal standard).
-
For calibration standards and QC samples, add the appropriate volume of Metergoline working solution. For blank samples, add 20 µL of the 50:50 methanol/water mixture.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Metergoline | 404.2 | 196.1 | 100 | 30 | 25 |
| This compound | 409.2 | 201.1 | 100 | 30 | 25 |
Note: The MRM transitions provided are predicted based on the molecular structure of Metergoline and its deuterated analog. These should be optimized empirically on the specific mass spectrometer being used.
Method Validation (Representative Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables present representative data for key validation parameters.
Table 5: Calibration Curve for Metergoline in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 98.5 | 8.2 |
| 0.2 | 101.2 | 6.5 |
| 1.0 | 99.8 | 4.1 |
| 5.0 | 102.5 | 3.5 |
| 20.0 | 97.9 | 2.8 |
| 50.0 | 100.8 | 2.1 |
| 80.0 | 99.2 | 1.9 |
| 100.0 (ULOQ) | 101.5 | 1.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 6: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 0.3 | 103.1 | 7.1 | 101.5 | 7.8 |
| MQC | 10.0 | 98.7 | 3.8 | 99.6 | 4.5 |
| HQC | 75.0 | 101.2 | 2.5 | 100.8 | 3.1 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Metergoline.
References
- 1. Pharmacokinetics and bioavailability of metergoline in healthy volunteers after single i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of [Analyte Name] in Human Plasma by LC-MS/MS Using Metergoline-d5 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [Analyte Name] in human plasma. The method utilizes Metergoline-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The method was validated according to current bioanalytical method validation guidelines.
Introduction
[Analyte Name] is a [briefly describe the analyte, e.g., novel therapeutic agent, biomarker]. Accurate and reliable quantification of [Analyte Name] in biological matrices is crucial for [mention the application, e.g., evaluating its pharmacokinetic profile, monitoring patient compliance]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and ionization.[1][2] This note provides a detailed protocol for a validated LC-MS/MS assay for the determination of [Analyte Name] in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: [Analyte Name] (reference standard), this compound (internal standard)
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Drug-free human plasma (K2EDTA)
Instrumentation
-
LC System: [Specify a typical LC system, e.g., Shimadzu Nexera X2 or Waters ACQUITY UPLC]
-
MS System: [Specify a typical MS system, e.g., SCIEX Triple Quad™ 6500+ or Waters Xevo TQ-S]
-
Analytical Column: [Specify a suitable column, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of [Analyte Name] and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the [Analyte Name] stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of [e.g., 50 ng/mL].
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile (containing this compound) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | [Analyte Name] | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | [e.g., 450.3 > 280.2] | [e.g., 350.2 > 208.2] |
| Collision Energy (eV) | [e.g., 25] | [e.g., 30] |
| Declustering Potential (V) | [e.g., 80] | [e.g., 85] |
| Ion Source Temperature | 550°C | 550°C |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of [Analyte Name] in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Quantitative Data Summary
Table 3: Calibration Curve for [Analyte Name] in Human Plasma
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy of Standards | 98.5% - 101.2% |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 102.4 | 7.5 | 101.8 |
| Low QC | 1.5 | 5.2 | 99.8 | 6.1 | 100.5 |
| Mid QC | 50 | 4.1 | 101.1 | 5.3 | 99.2 |
| High QC | 400 | 3.5 | 98.9 | 4.7 | 99.7 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Analyte Recovery (%) | Mean IS Recovery (%) | Matrix Effect |
| Low QC | 1.5 | 92.1 | 94.5 | 1.03 |
| High QC | 400 | 93.5 | 95.1 | 1.01 |
The data presented in Tables 3, 4, and 5 demonstrate that the method is linear, precise, accurate, and free from significant matrix effects, making it suitable for its intended purpose.
Visualizations
Caption: Experimental workflow for the quantification of [Analyte Name] in plasma.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of [Analyte Name] in human plasma using this compound as an internal standard. The method meets the requirements for bioanalytical method validation and is suitable for high-throughput analysis in a regulated environment.
Disclaimer: This application note provides a representative protocol and hypothetical data, as specific validated methods for this compound as an internal standard for this particular analyte were not found in the public domain. The provided LC-MS/MS parameters for this compound are illustrative and would require experimental optimization.
References
Application Notes and Protocols for Bioanalysis of Metergoline-d5
Introduction
Metergoline is a non-selective serotonin antagonist used in both research and clinical settings. Accurate quantification of Metergoline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Metergoline-d5, a stable isotope-labeled derivative, is the ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its similar physicochemical properties to the unlabeled drug, which helps to correct for variability during sample preparation and analysis.[1][2][3] This document provides a detailed protocol for the sample preparation of biological fluids (e.g., plasma, serum) for the bioanalysis of Metergoline using this compound as an internal standard.
The described methods are based on established bioanalytical techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which are widely used for the analysis of small molecules in complex biological matrices.[4][5][6]
Experimental Protocols
General Considerations
-
Internal Standard: this compound is used as an internal standard to ensure accuracy and precision by accounting for variations in sample processing and instrument response.[1][7][8]
-
Matrix Selection: The protocols provided are suitable for plasma and serum. For other biological matrices, optimization may be required.
-
Safety Precautions: Handle all biological samples and chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Reagents and Materials
-
Metergoline and this compound reference standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ethyl acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Water, deionized or Milli-Q
-
Phosphate buffer (pH 6.0)
-
Biological matrix (e.g., plasma, serum)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
SPE cartridges (e.g., C18)
-
96-well plates (optional, for high-throughput processing)
Stock and Working Solutions
-
Metergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metergoline in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol. From this, prepare a working solution at a suitable concentration (e.g., 1 µg/mL) by diluting with methanol/water (50:50, v/v).[9]
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the appropriate amounts of the Metergoline stock solution into the blank biological matrix.
Sample Preparation Protocols
Three common sample preparation techniques are described below. The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples.[10][11][12]
-
To 100 µL of the biological sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[9]
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[9][11]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Diagram: Protein Precipitation Workflow
Caption: Workflow for protein precipitation.
LLE is a more selective technique than PPT and can provide a cleaner extract, resulting in reduced matrix effects.[4][13][14]
-
To 100 µL of the biological sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate) to adjust the pH.
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction.
SPE is a highly selective sample preparation method that can provide the cleanest extracts, minimizing matrix effects and improving sensitivity.[15][16]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[16]
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).[16][17]
-
Sample Loading: To 100 µL of the biological sample, add 50 µL of the this compound internal standard. Dilute the sample with 850 µL of 0.1 M phosphate buffer and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.[16]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Diagram: Solid-Phase Extraction Workflow
Caption: Workflow for solid-phase extraction.
Data Presentation
The following table summarizes typical performance characteristics for bioanalytical methods. The values presented are illustrative and should be determined during method validation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | > 85 | > 90 | > 95 |
| Matrix Effect (%) | 80 - 120 | 90 - 110 | 95 - 105 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | Sub-ng/mL | pg/mL |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
Signaling Pathway
Metergoline acts as an antagonist at various serotonin (5-HT) receptor subtypes. Its interaction with these receptors, particularly in the central nervous system and pituitary gland, leads to downstream effects on hormone secretion and neuronal activity.[18][19]
Diagram: Metergoline Signaling Pathway
Caption: Simplified Metergoline signaling pathway.
Conclusion
The choice of sample preparation protocol for the bioanalysis of this compound will depend on the specific requirements of the study. Protein precipitation offers a rapid and cost-effective approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction yields the cleanest extracts and the lowest limits of detection, making it suitable for studies requiring high sensitivity. For all methods, the use of this compound as an internal standard is critical for achieving accurate and precise quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. ijstr.org [ijstr.org]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. forensicresources.org [forensicresources.org]
- 18. Effect of metergoline on prolactin, follicle stimulating hormone, luteinizing hormone and thyroid stimulating hormone response to TRH and LHRH in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of serotonin, of its biosynthetic precursors and of the anti-serotonin agent metergoline on the release of glucagon and insulin from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Metergoline-d5 for Pharmacokinetic Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting pharmacokinetic (PK) studies of metergoline in rodent models (rats and mice) using Metergoline-d5 as a stable isotope-labeled internal standard (IS) for bioanalytical quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols cover animal handling, administration, sample collection, plasma preparation, and a robust LC-MS/MS methodology. The use of a deuterated internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of quantitative bioanalysis.[1][2][3]
Introduction to Metergoline
Metergoline is an ergot-derivative that functions as an antagonist at various serotonin (5-HT) receptor subtypes (5-HT1, 5-HT2, and 5-HT7) and as an agonist at dopamine receptors.[4] Its diverse pharmacological profile has led to its investigation for multiple therapeutic applications.[5][6] Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for preclinical development.
In rats, metergoline is known to be metabolized into several compounds, including 1-demethylmetergoline, 8-beta-aminomethyl-6-methylergoline, and 8-beta-acetylaminomethyl-6-methylergoline.[7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis via LC-MS/MS, as it closely mimics the chromatographic behavior and ionization efficiency of the parent analyte, ensuring high accuracy.[8]
Pharmacokinetic Profile of Metergoline in Rodents
Comprehensive pharmacokinetic data for metergoline in rodents is not widely published. The following table presents illustrative pharmacokinetic parameters for metergoline following a single oral (p.o.) administration in rats. Researchers should determine these values experimentally for their specific study conditions and animal models.
Table 1: Illustrative Pharmacokinetic Parameters of Metergoline in Rats (Oral Administration)
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 150 ± 35 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.0 ± 0.5 | h |
| Area Under the Curve (0 to last) | AUC(0-t) | 450 ± 90 | ng·h/mL |
| Area Under the Curve (0 to infinity) | AUC(0-inf) | 485 ± 105 | ng·h/mL |
| Terminal Half-life | t1/2 | 2.5 ± 0.8 | h |
| Apparent Volume of Distribution | Vd/F | 10 ± 2.5 | L/kg |
| Apparent Total Body Clearance | CL/F | 4.1 ± 0.9 | L/h/kg |
Note: These values are hypothetical and for illustrative purposes only. Actual parameters may vary based on rodent strain, sex, age, dose, and formulation.
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats or CD-1 mice are commonly used for PK studies.[5][9]
-
Health Status: Use healthy, adult animals (e.g., rats: 200-250 g; mice: 25-30 g).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Housing: Maintain standard laboratory conditions with free access to food and water. Fasting (e.g., overnight) may be required before dosing, depending on the study design.
-
Ethics: All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Dosing Solution Preparation
-
Vehicle Selection: Select a suitable vehicle for metergoline based on its solubility and the intended route of administration. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
Metergoline Formulation:
-
Calculate the required amount of metergoline for the desired dose (e.g., 1-5 mg/kg).[5][10]
-
Prepare a homogenous suspension or solution of metergoline in the chosen vehicle. Sonication may be required to ensure uniformity.
-
The final dosing volume for oral gavage should not exceed 10 mL/kg for rats or mice.[11]
-
Administration Protocol: Oral Gavage
Oral gavage ensures a precise dose is delivered directly into the stomach.[12]
-
Animal Restraint: Properly restrain the rat or mouse to prevent injury. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.[13]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[13]
-
Insertion: Gently insert the lubricated, ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[12]
-
Dose Administration: Once the needle is in place, administer the dosing solution slowly.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress.[11]
Blood Sample Collection
Serial blood sampling from a single animal is preferred to reduce biological variability and animal use.[7][14]
-
Sampling Sites: Common sites include the submandibular vein (cheek bleed), saphenous vein, or tail vein.[14][15][16]
-
Time Points: Collect blood at predetermined time points to capture the full PK profile (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[7]
-
Collection Volume: The total blood volume collected must adhere to IACUC guidelines (typically no more than 10% of circulating blood volume in a single collection).[17] For serial sampling, smaller volumes (e.g., 20-50 µL) are collected at each time point.[7]
-
Procedure (Tail Vein Microsampling):
-
Warm the tail to dilate the vein.
-
Puncture the lateral tail vein with a sterile 26-G needle.
-
Collect the required blood volume into an anticoagulant-coated (e.g., K2EDTA) capillary tube.[7]
-
Apply gentle pressure to the site to stop bleeding.
-
Plasma Preparation
-
Transfer: Immediately transfer the collected blood into pre-labeled microcentrifuge tubes containing K2EDTA.
-
Centrifugation: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Harvesting: Carefully pipette the supernatant (plasma) into new, clean, labeled microcentrifuge tubes.
-
Storage: Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
This method provides a framework for the quantitative analysis of metergoline in plasma using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (this compound, e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS System and Conditions:
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.[18] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Analysis Mode | Multiple Reaction Monitoring (MRM). |
-
MRM Transitions:
Table 3: Proposed MRM Transitions for Metergoline and this compound
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Metergoline | m/z 404.2 | m/z 268.1 | (To be optimized) |
| This compound | m/z 409.2 | m/z 273.1 | (To be optimized) |
Note: The exact m/z values and collision energies must be optimized experimentally on the specific instrument used.
-
Calibration and Quality Control:
-
Prepare calibration standards by spiking blank rodent plasma with known concentrations of metergoline (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process and analyze calibration standards and QC samples alongside the study samples to ensure method accuracy and precision.
-
Visualizations
Experimental Workflow
Caption: Workflow for a rodent pharmacokinetic study of metergoline.
Simplified Signaling Pathway of Metergoline
Caption: High-level overview of Metergoline's receptor interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data [mdpi.com]
- 7. Metabolism of metergoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Metergoline potentiates natural feeding and antagonizes the anorectic action of medical hypothalamic 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mdpi.com [mdpi.com]
- 13. Metergoline [idealabs.ecwid.com]
- 14. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effects of serotonin, of its biosynthetic precursors and of the anti-serotonin agent metergoline on the release of glucagon and insulin from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of [11C]Metergoline as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Ergot Alkaloids in Cereal Matrices Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, which primarily contaminate cereal grains such as rye, wheat, and barley.[1][2] Due to their toxicity, regulatory bodies worldwide, including the European Union, have established maximum levels for the sum of the twelve major ergot alkaloids in various food products.[1][3] Accurate quantification of these compounds is crucial for food safety and regulatory compliance. This application note details a robust and sensitive method for the quantitative analysis of the six major ergot alkaloids and their corresponding -inine epimers in cereal matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled (SIL) internal standards is the most effective way to compensate for matrix effects and variations during sample preparation and analysis, leading to improved accuracy and precision.[4][5]
Principle This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS).[6] Deuterated analogs of the target ergot alkaloids are used as internal standards to ensure accurate quantification by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during ionization.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium carbonate.
-
Standards: Certified reference standards of the 12 target ergot alkaloids (ergometrine, ergosine, ergotamine, ergocornine, ergocristine, α-ergocryptine, and their corresponding -inine epimers).
-
Internal Standards: Deuterated (e.g., ¹³CD₃-labeled) analogs of the target ergot alkaloids.[1][3] If not all deuterated standards are available, a representative deuterated standard for each class (e.g., LSD-D₃ for lysergic acid amides) can be considered, though individual labeled standards are preferred for highest accuracy.[7]
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride.
-
Dispersive Solid-Phase Extraction (d-SPE): C18 sorbent.
-
Sample Matrix: Homogenized and finely ground cereal flour (e.g., rye, wheat).
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each native and deuterated ergot alkaloid standard in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.
-
Intermediate Solutions: Prepare mixed working standard solutions containing all 12 native ergot alkaloids at various concentrations by diluting the stock solutions with acetonitrile. Similarly, prepare a mixed internal standard working solution containing all deuterated standards at an appropriate concentration.
-
Calibration Curve: Prepare a series of calibration standards in a clean matrix extract (obtained by performing the extraction procedure on a blank, uncontaminated cereal sample) to account for matrix effects. Spike the blank matrix extract with the native ergot alkaloid working solutions and the internal standard working solution to create calibration points ranging from the limit of quantification (LOQ) to the upper end of the expected concentration range in samples.
Sample Preparation (Modified QuEChERS)
-
Weighing: Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add the internal standard working solution to the sample and vortex briefly.
-
Extraction:
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water (80:20, v/v) with 0.1% formic acid or an alkaline solution like 2.1 mM ammonium carbonate in acetonitrile/water).[8] The choice of acidic or alkaline conditions can influence the stability and extraction efficiency of the epimers.[9]
-
Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes.[10]
-
-
Clean-up (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer the cleaned extract into an autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable mobile phase (e.g., 500 µL of mobile phase A/mobile phase B (50:50, v/v)) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: UHPLC system.
-
Column: A C18 reversed-phase column with a particle size of ≤2 µm is suitable for the separation of ergot alkaloids and their epimers.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium carbonate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
A gradient elution is typically used to achieve good separation of the 12 target analytes. Alkaline mobile phases are often preferred to maintain the stability of both R and S epimers.[5]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For each analyte and its deuterated internal standard, at least two precursor-product ion transitions should be monitored for quantification and confirmation.
Data Presentation: Quantitative Performance
The following tables summarize typical validation parameters for the quantitative analysis of ergot alkaloids in cereal matrices using LC-MS/MS with deuterated internal standards. Data is compiled from various studies to provide a representative overview.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Ergot Alkaloids in Cereal-Based Baby Food (ng/g)
| Ergot Alkaloid | LOD (ng/g) | LOQ (ng/g) | Reference |
| Ergometrine | 0.15 | 0.5 | [6] |
| Ergosine | 0.15 | 0.5 | [6] |
| Ergotamine | 0.15 | 0.5 | [6] |
| Ergocornine | 0.15 | 0.5 | [6] |
| Ergocristine | 0.15 | 0.5 | [6] |
| α-Ergocryptine | 0.15 | 0.5 | [6] |
| Ergometrinine | 0.15 | 0.5 | [6] |
| Ergosinine | 0.15 | 0.5 | [6] |
| Ergotaminine | 0.15 | 0.5 | [6] |
| Ergocorninine | 0.15 | 0.5 | [6] |
| Ergocristinine | 0.15 | 0.5 | [6] |
| α-Ergocryptinine | 0.15 | 0.5 | [6] |
Table 2: Recovery and Precision Data for Ergot Alkaloids in Wheat Flour
| Ergot Alkaloid | Spiking Level (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Reference |
| Ergometrine | 20 | 95 | 5.2 | 8.1 | Adapted from[11] |
| Ergotamine | 20 | 98 | 4.8 | 7.5 | Adapted from[11] |
| Ergocornine | 20 | 92 | 6.1 | 9.3 | Adapted from[11] |
| Ergocristine | 20 | 96 | 5.5 | 8.4 | Adapted from[11] |
| Ergocryptine | 20 | 94 | 5.8 | 8.9 | Adapted from[11] |
Note: The use of ¹³CD₃-labeled internal standards significantly improves the accuracy and precision of ergot alkaloid quantification by correcting for matrix effects and variations in mass spectrometric analysis.[4]
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of ergot alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Application of Isotope Labelled Internal Standards in a Sum Parameter Method for Ergot Alkaloid Screening of Food | CoLab [colab.ws]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market [mdpi.com]
- 7. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emt.oregonstate.edu [emt.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Metergoline
Introduction
Metergoline is an ergoline derivative that acts as an antagonist at several serotonin (5-HT) receptor subtypes and also exhibits agonist activity at dopamine receptors.[1] It is utilized in both clinical and research settings to investigate the roles of these neurotransmitter systems.[2] Accurate and reliable quantification of Metergoline in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and research applications. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Metergoline.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. Metergoline, a relatively nonpolar compound, is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where Metergoline exhibits significant absorbance.
Materials and Reagents
-
Metergoline reference standard: (Purity ≥ 98%)
-
Acetonitrile (MeCN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric acid (H₃PO₄): Analytical grade (For MS-compatible methods, formic acid can be used as a substitute[3])
-
Methanol: HPLC grade (for sample preparation)
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: Chromatographic Conditions for Metergoline Analysis
| Parameter | Condition |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)[3] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile with 600 mL of HPLC grade water.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metergoline reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solution with the sample diluent to achieve concentrations in the range of 1-50 µg/mL.
3. Sample Preparation
The sample preparation method should be adapted based on the sample matrix. For a simple formulation like a tablet:
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Metergoline and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the Metergoline.
-
Dilute to volume with the sample diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
Further dilute the filtered solution with the sample diluent if necessary to bring the concentration within the calibration range.
-
For more complex matrices like biological fluids, a more extensive sample cleanup such as liquid-liquid extraction or solid-phase extraction (SPE) may be required.[5][6][7]
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Metergoline in the sample solutions from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] A summary of typical validation parameters is provided below.
Table 3: Summary of Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 1 - 50 µg/mL, r² = 0.9995 |
| Precision (%RSD) | Intraday ≤ 2.0%, Interday ≤ 2.0% | Intraday = 0.8%, Interday = 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in method parameters | Robust |
Visualization of Experimental Workflow and HPLC Principle
Caption: Experimental workflow for the HPLC analysis of Metergoline.
Caption: Principle of Metergoline separation by RP-HPLC.
Conclusion
The described HPLC method is simple, rapid, and suitable for the quantitative determination of Metergoline. The method can be validated to demonstrate its accuracy, precision, and robustness, making it a valuable tool for quality control and research applications involving Metergoline. For specific sample matrices, the sample preparation procedure may require further optimization.
References
- 1. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of prolactin release by serotonin antagonists in hyperprolactinemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Metergoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Metergoline-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metergoline is a semi-synthetic ergoline derivative that acts as an antagonist at various serotonin (5-HT) receptor subtypes and as an agonist at dopamine receptors.[1][2][3] Its deuterated analog, Metergoline-d5, serves as a valuable internal standard for quantitative bioanalytical assays using mass spectrometry. Understanding the fragmentation pattern of this compound is crucial for developing robust and specific analytical methods. This application note details the predicted fragmentation pathway of this compound based on the known fragmentation of ergoline alkaloids and provides a general protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principles of Ergot Alkaloid Fragmentation
Ergoline alkaloids, including Metergoline, exhibit characteristic fragmentation patterns in mass spectrometry, typically under positive ion electrospray ionization (ESI+). The fragmentation is largely directed by the complex ring structure and the nature of the substituents. For peptide ergot alkaloids, common fragmentation events include the loss of water and cleavages within the peptide moiety.[4][5][6] A highly conserved product ion at m/z 223 is often observed and is considered characteristic for this class of compounds.[7]
Predicted Fragmentation Pattern of this compound
The chemical formula for this compound is C₂₅H₂₄D₅N₃O₂ with a molecular weight of approximately 408.55 g/mol .[8][9] The five deuterium atoms are located on the phenyl ring of the benzyl ester group.
Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of this compound is expected at an m/z of approximately 409.56. The fragmentation of this compound is anticipated to proceed through several key pathways, influenced by the stable ergoline core and the carbamate side chain.
A primary fragmentation is the cleavage of the carbamate bond, leading to the loss of the phenyl-d5-methoxycarbonyl group. This would result in a stable ergoline-containing fragment ion. Another significant fragmentation pathway involves the cleavage of the bond between the ergoline ring and the aminomethyl side chain.
Key Predicted Fragment Ions for this compound:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| ~409.56 | ~252.18 | [M+H - C₈H₅D₅O₂]⁺: Loss of the phenyl-d5-methyl carbamate moiety |
| ~409.56 | ~223.15 | Characteristic ergoline fragment |
| ~409.56 | ~208.13 | Further fragmentation of the ergoline core |
| ~409.56 | ~114.09 | [C₇H₅D₅O]⁺: Phenyl-d5-methyl fragment |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general guideline for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of this compound in a suitable organic solvent such as methanol or acetonitrile. Perform serial dilutions to create working standards and calibration curves.
-
Biological Sample Extraction: For plasma or serum samples, a protein precipitation or solid-phase extraction (SPE) method is recommended.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode or reversed-phase SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent, possibly with a modifier like formic acid or ammonium hydroxide.
-
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions (Predicted):
-
Quantitative: 409.6 → 252.2
-
Qualitative: 409.6 → 223.1
-
Visualizations
Caption: Predicted Fragmentation Pathway of this compound.
Caption: General Workflow for LC-MS/MS Analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. receptor antagonist metergoline: Topics by Science.gov [science.gov]
- 4. thomastobin.com [thomastobin.com]
- 5. mdpi.com [mdpi.com]
- 6. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. clearsynth.com [clearsynth.com]
Application Note & Protocol: Development of a Validated Bioanalytical Method for the Quantification of Metergoline in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a highly selective and sensitive bioanalytical method for the quantification of Metergoline in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and employs a solid-phase extraction (SPE) procedure for sample cleanup. The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.
Introduction
Metergoline is an ergot-derived drug with antagonist activity at serotonin receptors and agonist activity at dopamine receptors.[1] It has been investigated for various clinical applications, and its pharmacokinetic profile is of significant interest in drug development.[2] A robust and reliable bioanalytical method is crucial for the accurate determination of Metergoline concentrations in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes a detailed protocol for a validated UPLC-MS/MS method for the quantification of Metergoline in human plasma.
Physicochemical Properties of Metergoline
| Property | Value | Reference |
| Molecular Formula | C25H29N3O2 | [2] |
| Molecular Weight | 403.52 g/mol | [2] |
| Solubility | Soluble in DMSO.[2] |
Experimental
-
Metergoline reference standard (>98% purity)
-
Cabergoline (Internal Standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
UPLC Conditions:
| Parameter | Setting |
| Column Temperature | 40 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 5 µL |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 95 | 5 |
| 0.50 | 0.4 | 95 | 5 |
| 2.50 | 0.4 | 5 | 95 |
| 3.50 | 0.4 | 5 | 95 |
| 3.60 | 0.4 | 95 | 5 |
| 4.50 | 0.4 | 95 | 5 |
MS/MS Conditions:
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The optimized MRM transitions and parameters are listed in Table 2. These transitions are predicted based on the structures of Metergoline and the proposed internal standard, Cabergoline, and common fragmentation patterns of similar molecules.
Table 2: Optimized MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Metergoline | 404.2 | 196.1 | 0.05 | 30 | 25 |
| Metergoline (Qualifier) | 404.2 | 154.1 | 0.05 | 30 | 35 |
| Cabergoline (IS) | 452.3 | 381.2 | 0.05 | 35 | 28 |
Stock solutions of Metergoline and Cabergoline (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL for Metergoline. The IS working solution was prepared at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
A solid-phase extraction method using Oasis PRiME HLB µElution plates is employed for sample cleanup and concentration.
-
Sample Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the Cabergoline internal standard working solution (100 ng/mL), except for the blank plasma. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
Load: Load the entire pre-treated sample onto the Oasis PRiME HLB µElution plate.
-
Wash: Wash the wells with 200 µL of 5% methanol in water.
-
Elute: Elute the analytes with 2 x 50 µL of acetonitrile.
-
Dilute: Add 100 µL of water to the eluate.
-
Inject: Inject 5 µL of the final extract into the UPLC-MS/MS system.
Below is a Graphviz diagram illustrating the sample preparation workflow.
Method Validation Summary
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, following the principles of regulatory guidelines.[3][4] The results are summarized in the following tables. The data presented are representative of what is expected from a validated method for a similar analyte.
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.
Table 3: Linearity and LLOQ
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | 95.0% - 105.0% |
| Precision at LLOQ (%CV) | < 15% |
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high).
Table 4: Accuracy and Precision
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| 0.1 (LLOQ) | 102.5 | 8.5 | 101.8 | 9.2 |
| 0.3 (Low) | 98.7 | 6.2 | 99.5 | 7.1 |
| 10 (Medium) | 101.2 | 4.8 | 100.6 | 5.5 |
| 80 (High) | 99.1 | 3.5 | 99.8 | 4.3 |
The extraction recovery of Metergoline and the matrix effect were assessed at three QC levels.
Table 5: Extraction Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 0.3 (Low) | 92.5 | 98.2 |
| 10 (Medium) | 94.1 | 101.5 |
| 80 (High) | 93.7 | 99.6 |
The stability of Metergoline in human plasma was evaluated under various storage and processing conditions.
Table 6: Stability of Metergoline in Human Plasma
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temp) | 6 hours | 96.8 - 103.2 |
| Freeze-Thaw | 3 cycles | 95.5 - 101.7 |
| Long-term (-80 °C) | 30 days | 97.2 - 104.1 |
| Post-preparative (Autosampler) | 24 hours | 98.1 - 102.5 |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the logical workflow of the bioanalytical method development and validation process.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, selective, and robust means for the quantification of Metergoline in human plasma. The solid-phase extraction protocol offers high recovery and minimal matrix effects, ensuring the reliability of the results. This validated method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Metergoline.
References
Application Notes & Protocols: Metergoline in Premenstrual Dysphoric Disorder (PMDD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Metergoline in PMDD
Premenstrual Dysphoric Disorder (PMDD) is a severe form of premenstrual syndrome characterized by debilitating affective and somatic symptoms that emerge during the luteal phase of the menstrual cycle and resolve with the onset of menses.[1] A leading hypothesis in the pathophysiology of PMDD involves a dysregulation of the serotonin (5-hydroxytryptamine, 5-HT) neurotransmitter system. This is strongly supported by the clinical efficacy of selective serotonin reuptake inhibitors (SSRIs) in treating the disorder.[1][2]
Metergoline is an ergot-derived compound with a complex pharmacological profile. It acts as a non-selective antagonist at multiple serotonin receptor subtypes, including 5-HT1, 5-HT2, 5-HT6, and 5-HT7 receptors, with a particularly high affinity for the 5-HT2A and 5-HT2C subtypes.[1][3][4][5] Additionally, it exhibits agonist activity at dopamine D2 receptors.[3][5][6] This dual action on two key neurotransmitter systems implicated in mood regulation makes Metergoline a valuable pharmacological tool for probing the underlying mechanisms of PMDD and exploring novel therapeutic strategies.
These notes provide an overview of the clinical research involving Metergoline for PMDD, its mechanism of action, and detailed protocols for its bioanalytical quantification and potential clinical trial design.
Role of Metergoline-d5 in Research
It is critical to distinguish between Metergoline and its deuterated analog, this compound.
-
Metergoline: The pharmacologically active compound investigated for its therapeutic or biological effects.
-
This compound: A stable isotope-labeled version of Metergoline where five hydrogen atoms have been replaced with deuterium. This substitution makes the molecule heavier without altering its chemical properties.
In clinical research, this compound is not used as a therapeutic agent. Instead, it serves as an indispensable internal standard (IS) for quantitative bioanalysis. During sample analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of this compound is added to every sample. Because it behaves identically to Metergoline during extraction and ionization but is distinguishable by its mass, it allows for highly accurate and precise quantification of the active Metergoline compound in biological matrices like plasma or serum.
Clinical Research Findings: Metergoline in PMDD
Research directly investigating Metergoline in PMDD is focused on its use as a pharmacological challenge to understand the role of serotonin in the efficacy of SSRIs.
A key double-blind, placebo-controlled crossover study investigated the effects of administering Metergoline to women with PMDD whose symptoms had been successfully treated and remitted with the SSRI fluoxetine.[1][2][7]
Key Findings:
-
Administration of Metergoline precipitated a significant relapse of PMDD symptoms within 24 hours.[1][2][7]
-
The active placebo (diphenhydramine) did not cause a return of symptoms.[1][2][7]
-
The severity of the symptom relapse correlated significantly with plasma concentrations of Metergoline.[1]
Quantitative Data Summary
While the primary study did not provide extensive quantitative data tables on symptom scores, the core finding was the statistically significant difference in symptom relapse between the Metergoline and placebo arms.
| Parameter | Metergoline Challenge | Placebo (Diphenhydramine) Challenge |
| Symptom Outcome | Significant relapse of PMDD symptoms at 24 hours | No significant change in mood or symptoms |
| Correlation | Metergoline plasma levels at 60 mins and 4 hours were significantly correlated with symptom severity at 24 hours | Not Applicable |
Mechanism of Action and Signaling Pathways
Metergoline's primary mechanism of action relevant to PMDD research is its antagonism of serotonin receptors. The therapeutic effect of SSRIs is believed to stem from an increase in synaptic serotonin, which leads to adaptive changes in receptor sensitivity. Metergoline counters this by directly blocking these receptors, preventing serotonin from binding and initiating downstream signaling.
Experimental Protocols
Protocol: Quantification of Metergoline in Human Plasma via LC-MS/MS
This protocol describes a method for the quantitative analysis of Metergoline in human plasma using liquid chromatography-tandem mass spectrometry, with this compound as an internal standard.
5.1.1 Materials and Reagents
-
Metergoline reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Drug-free human plasma (K2-EDTA)
-
Calibrated pipettes, microcentrifuge tubes
5.1.2 Preparation of Standards
-
Primary Stocks (1 mg/mL): Prepare separate stock solutions of Metergoline and this compound in methanol.
-
Working Standards: Serially dilute the Metergoline primary stock with 50:50 methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock with 50:50 methanol/water.
5.1.3 Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma (or blank matrix for standards) into the appropriate tubes.
-
Spike 10 µL of the appropriate Metergoline working standard into the calibration curve samples.
-
Add 300 µL of the Internal Standard Working Solution (containing 50 ng/mL this compound) to all tubes except the blank. Add 300 µL of 50:50 methanol/water to the blank. This high volume of organic solvent will precipitate plasma proteins.
-
Vortex all tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials for analysis.
5.1.4 LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Shimadzu, Waters) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Metergoline: Q1/Q3 to be determined empiricallyThis compound: Q1/Q3 to be determined empirically |
| Data Analysis | Ratio of Metergoline peak area to this compound peak area is used to calculate concentration against the standard curve. |
Protocol: Hypothetical Phase IIa Clinical Trial Design
This protocol outlines a proof-of-concept study to evaluate the efficacy of Metergoline in symptomatic PMDD patients, distinct from the challenge study described above.
5.2.1 Study Title A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Efficacy and Safety of Metergoline in Women with Premenstrual Dysphoric Disorder.
5.2.2 Objectives
-
Primary: To assess the efficacy of Metergoline compared to placebo in reducing PMDD symptoms, as measured by the Daily Record of Severity of Problems (DRSP).
-
Secondary: To evaluate the safety and tolerability of Metergoline in the PMDD population.
5.2.3 Study Population
-
Females aged 18-45 years meeting DSM-5 criteria for PMDD, confirmed by at least two prospective cycles of daily symptom ratings (DRSP).
-
Regular menstrual cycles (26-32 days).
-
Not currently taking psychotropic medications.
5.2.4 Study Design
-
Screening Phase (2 menstrual cycles): Participants complete the DRSP daily to confirm PMDD diagnosis.
-
Treatment Phase (2 menstrual cycles):
-
Participants are randomized to one of two sequences: Metergoline then Placebo, or Placebo then Metergoline.
-
Cycle 1: Participants receive Treatment A (Metergoline or Placebo) daily during the luteal phase (from day of ovulation +1 until the first day of menses).
-
Washout Period (1 menstrual cycle): No study drug is administered.
-
Cycle 2: Participants receive Treatment B (the opposite of Treatment A) daily during the luteal phase.
-
5.2.5 Investigational Product
-
Metergoline: Oral tablets (e.g., 4 mg). Dosing to be initiated at 4 mg/day, titrated up to a maximum of 12 mg/day based on tolerability.[8]
-
Placebo: Matching oral tablets.
5.2.6 Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in the average DRSP total score for the last 7 days of the luteal phase, comparing Metergoline vs. Placebo.
-
Safety Assessments: Adverse event monitoring, vital signs, and clinical laboratory tests.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Effects of metergoline on symptoms in women with premenstrual dysphoric disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metergoline [idealabs.ecwid.com]
- 4. What is Metergoline used for? [synapse.patsnap.com]
- 5. What is the mechanism of Metergoline? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
Application Notes and Protocols for the Use of Metergoline-d5 in Prolactin Regulation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metergoline is an ergot derivative with a dual mechanism of action, acting as both a serotonin receptor antagonist and a dopamine D2 receptor agonist.[1] Its ability to suppress prolactin secretion makes it a valuable tool in endocrinology research and a potential therapeutic agent for hyperprolactinemia-related disorders.[1][2][3] Metergoline-d5, a deuterated analog of Metergoline, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Metergoline in biological samples, ensuring accurate pharmacokinetic and pharmacodynamic assessments.
These application notes provide a comprehensive overview of the use of Metergoline in prolactin regulation studies, including its mechanism of action, protocols for in vitro and in vivo experiments, and methods for sample analysis.
Mechanism of Action
Prolactin secretion from the anterior pituitary's lactotroph cells is tonically inhibited by dopamine released from tuberoinfundibular neurons in the hypothalamus.[4] Dopamine binds to D2 receptors on lactotrophs, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).[1][2][5]
Metergoline, acting as a dopamine D2 receptor agonist, mimics the action of dopamine. The binding of Metergoline to the D2 receptor initiates an intracellular signaling cascade that results in the inhibition of prolactin synthesis and secretion. While Metergoline also exhibits serotonin receptor antagonism, its primary prolactin-lowering effect is attributed to its dopaminergic activity.[2][6]
Signaling Pathway of Metergoline-Induced Prolactin Inhibition
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sceti.co.jp [sceti.co.jp]
Troubleshooting & Optimization
Troubleshooting Retention Time Shifts with Metergoline-d5: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using Metergoline-d5 in their analytical experiments and encountering issues with retention time (RT) shifts. Unstable retention times can compromise the accuracy and reproducibility of your results. This document provides a comprehensive troubleshooting guide in a question-and-answer format to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My retention time for this compound is consistently shifting to earlier times in every injection. What could be the cause?
A gradual decrease in retention time, often referred to as retention time drift, can be indicative of several underlying issues.[1] This is a common problem in liquid chromatography and can often be resolved by systematically checking the following:
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when exposed to extreme pH or high temperatures.[1] This degradation leads to a loss of retentive power, causing analytes to elute earlier.[1] If you observe a concurrent decrease in peak efficiency (broader peaks), column degradation is a likely culprit.[1]
-
Mobile Phase Composition Change: The composition of your mobile phase is critical for consistent retention.[2] If you are using a pre-mixed mobile phase, volatile organic components can evaporate over time, leading to a gradual increase in the aqueous portion and thus, earlier elution in reversed-phase chromatography.[1][3]
-
Increasing Flow Rate: While less common, a gradual and unnoticed increase in the pump flow rate will cause retention times to decrease.[2] This could be due to a malfunctioning pump.[3]
Q2: I'm observing random, unpredictable shifts in the retention time of this compound. What should I investigate?
Random fluctuations in retention time can be more challenging to diagnose than consistent drift. These shifts are often due to hardware or system equilibrium issues:
-
Leaks in the System: A leak in the HPLC system, even a small one, can cause pressure fluctuations and lead to variable flow rates, resulting in random retention time shifts.[3][4] Carefully inspect all fittings and connections for any signs of leakage.[4]
-
Air Bubbles in the Pump: Air bubbles trapped in the pump heads can cause the flow rate to be inconsistent, leading to erratic retention times.[5][6] Ensure your mobile phase is properly degassed and prime the pump to remove any trapped bubbles.[4]
-
Injector Problems: Issues with the autosampler, such as a leaking injector seal or inconsistent sample injection volumes, can contribute to retention time variability.[7]
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase between injections, especially during gradient elution, you may observe retention time instability for early injections in a sequence.[7]
Q3: Could the properties of this compound itself be contributing to retention time instability?
Metergoline is an ergoline derivative and acts as a serotonin and dopamine receptor antagonist.[8][9] Its deuterated form, this compound, is often used as an internal standard in quantitative bioanalysis. While the compound itself is generally stable, its chemical properties can influence its chromatographic behavior:
-
pH Sensitivity: Metergoline has basic properties due to its amine functional groups.[10] The ionization state of these groups is dependent on the mobile phase pH. If the pH of your mobile phase is not well-controlled and buffered, small shifts in pH can alter the polarity of this compound and significantly impact its retention time, especially on reversed-phase columns.[2]
-
Solubility: Metergoline is soluble in organic solvents like DMSO and ethanol but practically insoluble in water.[11] If your sample diluent is not compatible with the mobile phase, it can cause peak shape issues and retention time shifts.[12] It is always recommended to dissolve your sample in a solvent that is as close in composition to the mobile phase as possible.[12]
Troubleshooting Workflow
To systematically troubleshoot retention time shifts with this compound, follow the logical workflow presented below. This diagram will guide you through a step-by-step process of elimination to identify the root cause of the problem.
Caption: Troubleshooting workflow for retention time shifts.
Quantitative Data Summary
When troubleshooting, it is helpful to quantify the extent of the retention time shift. The following table provides a framework for documenting your observations.
| Parameter | Acceptable Range | Observed Value | Troubleshooting Action |
| Retention Time (min) | Target RT ± 2% | [Enter Value] | [Describe Action Taken] |
| Relative Retention Time (RRT) | Target RRT ± 1% | [Enter Value] | [Describe Action Taken] |
| Peak Asymmetry | 0.9 - 1.5 | [Enter Value] | [Describe Action Taken] |
| Peak Width @ half height (sec) | Target ± 10% | [Enter Value] | [Describe Action Taken] |
| System Backpressure (psi) | Stable ± 5% | [Enter Value] | [Describe Action Taken] |
Detailed Experimental Protocols
To ensure reproducible results, it is crucial to follow standardized experimental protocols. Below is a generic protocol for the analysis of a target analyte using this compound as an internal standard, which can be adapted to your specific needs.
1. Preparation of Mobile Phase
-
Objective: To prepare a consistent and well-degassed mobile phase.
-
Materials: HPLC-grade solvents, appropriate buffer salts, 0.22 µm filter.
-
Procedure:
-
Accurately measure the required volumes of aqueous and organic solvents.[1]
-
If using a buffer, dissolve the salts in the aqueous phase and adjust the pH before adding the organic solvent.[1]
-
Filter the mobile phase through a 0.22 µm filter to remove particulates.[4]
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation.[4][6]
-
2. System and Column Equilibration
-
Objective: To ensure the analytical column is fully equilibrated with the mobile phase before analysis.
-
Procedure:
-
Set the column oven to the desired temperature and allow it to stabilize.[2]
-
Pump the mobile phase through the column at the analytical flow rate for at least 10-20 column volumes.[7]
-
For gradient methods, run at least one blank injection to condition the column.[12]
-
Monitor the baseline and backpressure until they are stable.
-
3. Sample Preparation
-
Objective: To prepare a sample that is free of particulates and compatible with the mobile phase.
-
Procedure:
-
Accurately spike the sample with the this compound internal standard solution.
-
Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in a diluent that is chemically similar to the initial mobile phase composition.[12]
-
Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.
-
By following these troubleshooting steps and adhering to robust experimental protocols, you can effectively diagnose and resolve retention time shifts for this compound, leading to more reliable and reproducible analytical results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Why is my LC Retention Time Shifting? [restek.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Metergoline? [synapse.patsnap.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Metergoline, 5-HT receptor antagonist (CAS 17692-51-2) | Abcam [abcam.com]
- 12. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for Metergoline-d5 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metergoline-d5 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the exact masses and chemical formulas for Metergoline and this compound?
It is crucial to use the correct precursor ion m/z values for your mass spectrometer. The chemical formulas and exact masses are as follows:
| Compound | Chemical Formula | Exact Mass (Da) |
| Metergoline | C₂₅H₂₉N₃O₂ | 403.2260[1] |
| This compound | C₂₅H₂₄D₅N₃O₂ | 408.55[2][3] |
Q2: I am not detecting any signal for this compound. What are the common causes?
Several factors can lead to a lack of signal. Consider the following troubleshooting steps:
-
Instrument Suitability: Ensure your mass spectrometer is sensitive enough for the expected concentration of your analyte.
-
Sample Preparation: Inefficient extraction from the sample matrix can result in low or no analyte reaching the instrument. Re-evaluate your sample preparation method.
-
Ionization Source Parameters: The settings for the ion source, such as capillary voltage and gas flows, are critical for generating ions. These may need to be optimized for this compound.
-
Mass Spectrometer Parameters: Incorrect precursor or product ion m/z values, or inappropriate collision energy will prevent detection in Multiple Reaction Monitoring (MRM) mode.
-
Liquid Chromatography (LC) Method: Poor chromatographic peak shape or retention time shifts can lead to the analyte not being in the ion source at the expected time.
Q3: My this compound signal is weak and inconsistent. How can I improve it?
Weak and inconsistent signals are common issues in LC-MS/MS analysis. Here are some potential solutions:
-
Optimize Ion Source Parameters: Systematically adjust the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the ion signal for this compound.[4]
-
Refine Collision Energy: The collision energy directly impacts the fragmentation of the precursor ion into product ions. A collision energy that is too low will result in insufficient fragmentation, while one that is too high can lead to excessive fragmentation and a weak signal for the desired product ion. Perform a collision energy optimization experiment.
-
Improve Chromatographic Resolution: Co-eluting matrix components can suppress the ionization of this compound. Improve your LC method to better separate the analyte from interferences.
-
Sample Clean-up: Enhance your sample preparation protocol to more effectively remove matrix components. Techniques like Solid Phase Extraction (SPE) can be more effective than simple protein precipitation.
Q4: Are there any known issues when using deuterated internal standards like this compound?
Yes, while stable isotope-labeled internal standards are the gold standard for quantitation, some potential issues can arise:
-
Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time than the non-deuterated analyte on certain HPLC columns. This can lead to inaccurate quantification if not accounted for.
-
Differential Matrix Effects: If the analyte and internal standard separate chromatographically, they may experience different levels of ion suppression or enhancement from the sample matrix, affecting accuracy.
-
Isotopic Contribution: Ensure that the non-deuterated Metergoline standard does not contain impurities at the m/z of this compound, and vice versa.
Troubleshooting Guides
Guide 1: No Peaks Detected in the Chromatogram
This guide provides a step-by-step approach to diagnosing the absence of a this compound peak.
References
Technical Support Center: Deuterated Internal Standards for Matrix Effect Compensation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on utilizing deuterated internal standards to overcome matrix effects in quantitative mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of quantitative results. Residual matrix components are a significant source of imprecision in these analyses.
Q2: How does a deuterated internal standard (d-IS) theoretically correct for matrix effects?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. The underlying principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1][2] Therefore, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to accurate quantification.[1][3]
Q3: What are the primary advantages of using a d-IS over other types of internal standards?
The main advantage of a d-IS is its close structural and chemical similarity to the analyte. This leads to very similar extraction recovery and chromatographic retention times. Ideally, the d-IS co-elutes perfectly with the analyte, ensuring that both compounds experience the same degree of matrix effect at the same time.[1][4]
Troubleshooting Guide
Problem: My results are inconsistent or inaccurate even with a deuterated internal standard.
This is a common issue indicating that the d-IS is not fully compensating for the matrix effect. The following sections address potential causes and solutions.
Cause 1: Chromatographic Separation of Analyte and d-IS
A slight separation in retention time between the analyte and the d-IS can occur due to the "deuterium isotope effect," which can alter the lipophilicity of the molecule.[4] If this separation is significant, the analyte and the d-IS will not experience the same matrix components as they elute, leading to differential matrix effects.[1][5] It has been demonstrated that even a slight retention time difference can lead to significantly different degrees of ion suppression for the analyte and its SIL internal standard.[3]
-
Solution:
-
Confirm Co-elution: Carefully examine the chromatograms to verify that the analyte and d-IS peaks perfectly overlap.
-
Adjust Chromatography: Modify the chromatographic method (e.g., gradient, flow rate, or column chemistry) to achieve better co-elution. Sometimes using a column with slightly lower resolution can help merge the peaks.[1]
-
Consider a Different IS: If co-elution cannot be achieved, consider using a different SIL internal standard, such as a ¹³C or ¹⁵N-labeled version, which is less prone to chromatographic shifts.[1]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method. This helps determine if the chosen d-IS is adequately compensating for signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and d-IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and d-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
-
Data Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1 if the d-IS is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects on the analyte and the d-IS.
| Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression/enhancement. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method. |
Visual Guides
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. myadlm.org [myadlm.org]
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to isotopic exchange in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in deuterated standards?
A1: Isotopic exchange is a phenomenon where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1] This process, also known as back-exchange, can compromise the isotopic purity of the standard, leading to inaccurate quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2][3]
Q2: Why is preventing isotopic exchange important?
A2: The accuracy of quantitative bioanalysis using deuterated internal standards relies on the stable isotopic composition of the standard. If deuterium atoms exchange with hydrogen, the mass of the internal standard changes, leading to an incorrect analyte-to-internal standard ratio. This can result in significant errors in concentration measurements, impacting the reliability of experimental data in research and drug development.[2][3]
Q3: What are the primary factors that cause isotopic exchange?
A3: The main factors influencing the rate of isotopic exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on heteroatoms (O, N) or on carbon atoms adjacent to carbonyl groups.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[4]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms for exchange. The type of solvent can also influence the stability of the deuterated standard.
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on or near functional groups are often more susceptible to exchange.[5]
Q4: How can I detect if my deuterated standard is undergoing isotopic exchange?
A4: Isotopic exchange can be detected by monitoring the mass spectrum of the deuterated standard over time using mass spectrometry (e.g., LC-MS). A shift in the isotopic distribution towards lower masses, or the appearance of the unlabeled analyte's mass peak, indicates that exchange is occurring.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to isotopic exchange.
Problem 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability in replicate injections.
-
Drifting calibration curves.
-
Unexpectedly high or low calculated analyte concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate quantitative results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Isotopic back-exchange of the internal standard. | Analyze a fresh dilution of the internal standard by LC-MS to check its isotopic purity. If exchange is observed, evaluate the stability under your experimental conditions (pH, temperature, solvent). |
| Degradation of the analyte or internal standard. | Perform stability tests on both the analyte and the internal standard in the sample matrix and processing solvents. |
| Inconsistent sample preparation. | Review and standardize all sample preparation steps, ensuring accurate and consistent addition of the internal standard. |
| LC-MS system instability. | Run system suitability tests to ensure the instrument is performing correctly. Check for issues with the autosampler, pump, and mass spectrometer.[6][7] |
Problem 2: Drifting Retention Time of the Deuterated Standard
Symptom:
-
The retention time of the deuterated internal standard shifts during an analytical run.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting retention time drift.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Isotope Effect. | Deuterium substitution can slightly alter the physicochemical properties of a molecule, potentially leading to a small but noticeable difference in retention time compared to the unlabeled analyte. This effect can be influenced by the mobile phase composition and pH. Ensure the chromatographic method has sufficient resolution to separate the analyte and internal standard if necessary, or adjust conditions to achieve co-elution.[3] |
| Changes in Mobile Phase pH. | Inconsistent mobile phase pH can alter the ionization state of the analyte and internal standard, affecting their retention. Ensure the mobile phase is adequately buffered. |
| Column Degradation. | Over time, the stationary phase of the column can degrade, leading to retention time shifts. Replace the column if it is old or has been subjected to harsh conditions. |
Quantitative Data on Isotopic Exchange
The rate of isotopic exchange is highly dependent on the specific molecule, the position of the deuterium label, pH, and temperature. The following table provides a conceptual representation of how pH can influence the half-life of deuterium exchange at different positions on a molecule.
Table 1: Influence of pH on the Half-Life (t½) of Deuterium Exchange
| Position of Deuterium Label | pH 3 | pH 7 | pH 10 |
| On a hydroxyl (-OD) or amine (-ND₂) group | Seconds to Minutes | Milliseconds to Seconds | Milliseconds |
| Alpha to a carbonyl group (-C(D)₂-C=O) | Hours to Days | Minutes to Hours | Seconds to Minutes |
| On an aromatic ring (Ar-D) | Very Stable (Years) | Very Stable (Years) | Stable (Months to Years) |
| On a stable aliphatic carbon (-CD₃) | Very Stable (Years) | Very Stable (Years) | Very Stable (Years) |
Disclaimer: The values in this table are illustrative and can vary significantly based on the specific molecular structure and temperature.
Experimental Protocols
Protocol: Assessment of Deuterated Internal Standard Stability in a Biological Matrix
This protocol outlines a procedure to evaluate the stability of a deuterated internal standard in a biological matrix (e.g., plasma, urine) under various storage and processing conditions.
1. Objective: To determine the stability of the deuterated internal standard by assessing the extent of isotopic exchange over time at different temperatures and pH values.
2. Materials:
-
Deuterated internal standard stock solution.
-
Unlabeled analyte reference standard.
-
Control biological matrix (e.g., drug-free plasma).
-
Solvents for extraction and reconstitution (LC-MS grade).
-
Buffers for pH adjustment.
-
LC-MS system.
3. Experimental Workflow:
Caption: Workflow for assessing deuterated standard stability.
4. Procedure:
-
Sample Preparation:
-
Spike the control biological matrix with the deuterated internal standard at two concentration levels (low and high quality control levels).
-
Aliquot the spiked samples into appropriate storage vials.
-
-
Time-Zero (T₀) Analysis:
-
Immediately process a set of freshly spiked samples (n=3 for each concentration level).
-
Extract the internal standard from the matrix using the established analytical method.
-
Analyze the extracts by LC-MS.
-
Record the peak areas for the deuterated standard and any detectable unlabeled counterpart.
-
-
Stability Storage:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 24 hours, 7 days, 30 days), retrieve a set of samples from each storage condition.
-
Process and analyze the samples as described for the T₀ analysis.
-
5. Data Analysis:
-
For each sample, calculate the percentage of the unlabeled form relative to the total (labeled + unlabeled).
-
Compare the results from the stored samples to the T₀ samples. A significant increase in the percentage of the unlabeled form indicates isotopic exchange.
-
The stability is considered acceptable if the change is within a predefined limit (e.g., <15% of the T₀ value).
This technical support center provides a foundational understanding of the issues surrounding isotopic exchange in deuterated standards. For specific applications, it is crucial to perform thorough validation and stability testing to ensure the accuracy and reliability of your analytical data.
References
Improving peak shape and resolution for Metergoline analysis
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and resolution during the HPLC analysis of Metergoline.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for Metergoline in my chromatogram?
A1: Peak tailing is the most common peak shape issue for basic compounds like Metergoline when using reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the basic analyte and acidic, ionized silanol groups on the surface of the silica-based stationary phase.[1][3][4] To mitigate this, you should operate at a lower mobile phase pH (e.g., 2.5-3.5) to ensure the silanol groups are fully protonated and less likely to interact with your compound.[1][5] Using a modern, high-purity, end-capped column or a column with a polar-embedded phase can also effectively shield these residual silanols.[4]
Q2: My Metergoline peak is broad instead of sharp. What are the likely causes and solutions?
A2: Broad peaks can stem from several issues, including column inefficiency, problems with the mobile phase, or sample overload.[2][6] Start by checking for and minimizing extra-column volume by using shorter, narrower-bore tubing for all connections.[4][5] Ensure your sample is not too concentrated, as overloading the column is a common cause of peak broadening; try diluting your sample or reducing the injection volume.[5] Additionally, confirm that the mobile phase is adequately degassed and that the flow rate is optimal, as a rate that is too high can reduce efficiency.[7][8]
Q3: What causes split peaks in my Metergoline analysis, and how do I fix the issue?
A3: Split peaks typically indicate a disruption in the sample path. This can be caused by a partially blocked column inlet frit, the formation of a void in the column packing material, or a mismatch between the sample solvent and the mobile phase. First, try injecting your sample dissolved in the initial mobile phase composition, as a stronger sample solvent can cause peak distortion.[5] If the problem persists, check for contamination on the guard column or the analytical column inlet by flushing the column in the reverse direction (if permitted by the manufacturer).[1] If a void is suspected, the column will likely need to be replaced.[1]
Q4: How can I improve the resolution between Metergoline and a closely eluting impurity?
A4: Improving resolution requires optimizing one of the three key factors: efficiency (N), selectivity (α), or the retention factor (k).[9][10] The most powerful approach is to alter the selectivity.[10][11][12] You can achieve this by changing the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol), adjusting the mobile phase pH, or changing the stationary phase to one with a different chemistry (e.g., C18 to a Phenyl column).[9] Alternatively, you can increase efficiency by using a column with a smaller particle size or a longer column, though this may increase backpressure and analysis time.[9][11][13]
Q5: What is the ideal mobile phase pH for Metergoline analysis?
A5: As Metergoline is a basic compound, controlling the mobile phase pH is critical for good peak shape.[14][15][16] The ideal pH should be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[16][17] To suppress the ionization of residual silanol groups on the column and prevent peak tailing, an acidic mobile phase with a pH between 2.5 and 4.0 is generally recommended.[1][5][18] It is crucial to use a buffer (e.g., phosphate or formate) to maintain a stable pH throughout the analysis for reproducible results.[4][14]
Troubleshooting Guides
Table 1: Troubleshooting Poor Peak Shape
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Metergoline (a basic compound) interacting with ionized silanols on the silica packing.[1][3] | - Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate, formate).[1][5]- Use a high-purity, end-capped column or a column with a polar-embedded phase.[4] |
| Column Contamination: Accumulation of strongly retained compounds on the column inlet.[19] | - Use a guard column and replace it regularly.[3]- Flush the column with a strong solvent (e.g., 100% Acetonitrile).[5] | |
| Incorrect Mobile Phase pH: pH is too high, causing silanol ionization.[2][18] | - Re-prepare the mobile phase, ensuring the pH is correctly measured and buffered.[15] | |
| Peak Fronting | Sample Overload: Injecting too much sample mass onto the column.[5][20] | - Dilute the sample or reduce the injection volume.[5] |
| Sample Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase.[5] | - Dissolve the sample in the initial mobile phase composition or a weaker solvent. | |
| Broad Peaks | High Extra-Column Volume: Excessive volume in tubing, fittings, or the detector cell.[4][5] | - Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).[5]- Ensure all fittings are properly connected to minimize dead volume. |
| Low Column Efficiency: Column may be old, degraded, or packed with large particles. | - Increase efficiency by using a column with smaller particles (e.g., <3 µm).[9][13]- Replace the column if performance has degraded over time.[5] | |
| Suboptimal Flow Rate: Flow rate is too far from the column's optimal efficiency point. | - Optimize the flow rate. Lowering the flow rate can often increase efficiency and resolution.[8] |
Table 2: Troubleshooting Poor Resolution
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Insufficient Peak Separation | Inadequate Selectivity (α): The mobile phase and stationary phase do not provide enough chemical differentiation between analytes.[10][12] | - Modify Mobile Phase: Change the organic solvent (e.g., Acetonitrile to Methanol) or adjust the mobile phase pH.[9]- Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to Phenyl or Cyano).[9] |
| Low Retention Factor (k): Analytes are eluting too quickly, near the void volume. | - Decrease the amount of organic solvent in the mobile phase to increase retention. A k value between 2 and 10 is often ideal.[12] | |
| Low Column Efficiency (N): Peaks are too broad, causing them to overlap.[9] | - Increase Column Length: A longer column provides more theoretical plates and better separation.[9][21]- Decrease Particle Size: Use a column with smaller particles (UHPLC) for sharper peaks.[9][11]- Optimize Temperature: Increasing column temperature can sometimes improve efficiency, but may also alter selectivity.[8][11] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Select an Appropriate Buffer: For a target pH of 2.5-3.5, choose a buffer with a pKa in this range, such as phosphate or formate. A buffer concentration of 10-25 mM is typically sufficient.[18]
-
Prepare Aqueous Phase: Dissolve the chosen buffer salt in HPLC-grade water.
-
Adjust pH: While stirring, carefully add a suitable acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) to the aqueous solution until the target pH is reached. Crucially, pH must be adjusted before adding any organic solvent. [22]
-
Filter: Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[23]
-
Mix with Organic Solvent: Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., HPLC-grade Acetonitrile) and combine them.
-
Degas: Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the system.[7]
Protocol 2: Column Conditioning and Equilibration
-
Initial Flush: If the column is new or has been in storage, flush it with 100% of the organic solvent to be used in the analysis (e.g., Acetonitrile) for at least 20-30 column volumes to wet the stationary phase and remove preservatives.
-
Introduce Mobile Phase: Gradually introduce the prepared mobile phase at a low flow rate (e.g., 0.2 mL/min).
-
Ramp to Final Flow Rate: Slowly increase the flow rate to the analytical method's setpoint.
-
Equilibrate: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable, flat baseline and consistent backpressure are observed.[24] For gradient methods, run several blank gradients to ensure the column is fully conditioned.
Protocol 3: Sample Preparation for Optimal Peak Shape
-
Select a Diluent: The ideal diluent is the initial mobile phase of your chromatographic run. If the analyte has poor solubility in the mobile phase, use a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.
-
Prepare Stock Solution: Accurately weigh and dissolve the Metergoline standard or sample in a minimal amount of a strong organic solvent if necessary, then dilute to the final volume with the chosen diluent.
-
Final Dilution: Perform final dilutions to the target concentration using the chosen diluent. This ensures the injection solvent is compatible with the chromatographic system.
-
Filter Sample: Before injection, filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could block the column frit.
-
Check for Overload: If peak fronting or broadening is observed, prepare a more dilute sample and re-inject to confirm if the issue is related to mass overload.[5]
Visual Guides
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. glsciences.eu [glsciences.eu]
Technical Support Center: Metergoline-d5 Signal Suppression in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Metergoline-d5 in biological matrices during LC-MS/MS analysis.
Troubleshooting Guide
Signal suppression of an internal standard like this compound can compromise the accuracy and reliability of quantitative bioanalytical methods. This guide provides a systematic approach to identifying and mitigating this issue.
Problem: Inconsistent or low signal intensity of this compound across samples.
This can manifest as poor reproducibility of quality control (QC) samples, inaccurate quantification of the target analyte, and a general loss of assay sensitivity.
Step 1: Identify the Source of Signal Suppression
The first step is to determine if the observed signal suppression is due to the biological matrix.
dot
Caption: Workflow to identify matrix-induced signal suppression.
Step 2: Mitigate Matrix Effects
Once the matrix is confirmed as the source of suppression, several strategies can be employed.
dot
Caption: Overview of strategies to mitigate matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for this compound in biological matrices?
A1: Signal suppression, a type of matrix effect, occurs when co-eluting endogenous components from the biological sample interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] Common interfering substances in biological matrices like plasma, serum, or urine include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic in bioanalysis.[3]
-
Salts and Buffers: High concentrations of non-volatile salts can reduce ionization efficiency.[4]
-
Proteins and Peptides: Although largely removed during sample preparation, residual amounts can still cause suppression.[3]
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can also contribute to the matrix effect.[1]
Q2: My analyte and this compound (the internal standard) are showing different degrees of signal suppression. Why is this happening?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, differential suppression can occur. This is often due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the SIL-IS.[5] If this slight separation causes one of the compounds to co-elute more directly with a region of high ion suppression, their signal responses will be affected differently.[5]
Q3: How can I improve my sample preparation to reduce signal suppression?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte and internal standard. Here are some common techniques, from least to most effective at removing interferences:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least clean, leaving behind significant amounts of phospholipids and other small molecules.[3][6]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous layer.[6]
-
Supported Liquid Extraction (SLE): This is a more modern and efficient form of LLE that uses a solid support, is easier to automate, and provides cleaner extracts.[3][6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for removing interferences. By choosing the appropriate sorbent and wash/elution solvents, you can achieve very clean extracts.[1][3]
Q4: Can chromatographic conditions be changed to reduce signal suppression?
A4: Yes, optimizing your liquid chromatography can be a very effective strategy. The goal is to chromatographically separate this compound and the analyte from the co-eluting matrix components that cause ion suppression.[2] Consider the following:
-
Modify the Gradient: A shallower gradient can improve the separation between your compounds of interest and interfering peaks.
-
Change the Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Biphenyl) can alter the elution profile of both your analytes and the matrix components, potentially resolving the issue.
-
Employ a Divert Valve: A divert valve can be programmed to send the initial and final portions of the chromatographic run, which often contain the bulk of the unretained and late-eluting matrix components, to waste instead of the mass spectrometer.
Q5: Is it acceptable to simply dilute my samples to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[2] However, this approach also dilutes your analyte and this compound, which may compromise the sensitivity of your assay, especially for samples with low concentrations. This strategy is only viable if your assay has sufficient sensitivity to still measure the lower limit of quantification (LLOQ) accurately after dilution.
Data Presentation
The following tables present illustrative data on the impact of different sample preparation techniques on the signal suppression of this compound in human plasma. Note: This is example data to demonstrate the concepts.
Table 1: Effect of Sample Preparation on this compound Signal Intensity
| Sample Preparation Method | Mean Peak Area (n=6) | % Signal Suppression* |
| In Solvent (No Matrix) | 1,500,000 | 0% |
| Protein Precipitation (PPT) | 675,000 | 55% |
| Liquid-Liquid Extraction (LLE) | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,320,000 | 12% |
*Calculated as: [1 - (Peak Area in Matrix / Peak Area in Solvent)] x 100%
Table 2: Comparison of Analyte vs. Internal Standard Signal Suppression
| Sample Preparation Method | % Suppression (Analyte) | % Suppression (this compound) | Difference |
| Protein Precipitation | 60% | 55% | 5% |
| Liquid-Liquid Extraction | 32% | 30% | 2% |
| Solid-Phase Extraction | 13% | 12% | 1% |
This table illustrates how more effective sample cleanup can minimize the differential suppression between the analyte and its deuterated internal standard.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression is occurring.
dot
Caption: Workflow for post-column infusion experiment.
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system as you would for your analytical run.
-
Using a T-junction, introduce a constant flow of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer ion source. This is typically done with a syringe pump.
-
-
Establish Baseline:
-
Begin the infusion and allow the this compound signal to stabilize, creating a flat baseline.
-
Inject a sample of the mobile phase or reconstitution solvent to observe the baseline without any matrix components.
-
-
Inject Blank Matrix:
-
Inject a prepared blank biological matrix sample (a sample from the same matrix type that does not contain the analyte or IS).
-
-
Data Analysis:
-
Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of your analyte and this compound to these suppression zones to see if they overlap.
-
Protocol 2: Quantitative Assessment of Matrix Factor
This protocol allows for the quantification of the extent of signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at a known concentration in the final mobile phase composition or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Take blank biological matrix samples and process them through your entire sample preparation procedure. Then, spike the final extract with this compound at the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike blank biological matrix with this compound at the same concentration as in Set A before the sample preparation procedure.
-
-
Analysis:
-
Inject and analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the matrix factor by comparing the mean peak area of Set B to the mean peak area of Set A.
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): Calculate the recovery of the extraction procedure by comparing the mean peak area of Set C to the mean peak area of Set B.
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Overall Process Efficiency (PE): This is calculated by comparing the mean peak area of Set C to the mean peak area of Set A.
-
PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100 or PE = MF * RE
-
-
References
- 1. myadlm.org [myadlm.org]
- 2. reddit.com [reddit.com]
- 3. gcms.cz [gcms.cz]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. americanlaboratory.com [americanlaboratory.com]
How to address poor recovery of Metergoline-d5 during extraction
Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during the extraction of Metergoline-d5, helping you optimize your experimental workflow and improve recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that I should consider during extraction?
A: this compound is a deuterated stable isotope of Metergoline, an ergoline derivative.[1] Understanding its properties is key to developing a successful extraction protocol. Metergoline acts as a serotonin antagonist and a dopamine agonist.[2][3] Its solubility is crucial for extraction: it is soluble in organic solvents like chloroform, ethanol, and acetone, but practically insoluble in water, ether, and benzene.[4][5] As a basic compound, its charge state is dependent on pH, which is a critical parameter to control during both solid-phase and liquid-liquid extractions.[6]
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Poor recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.[7]
Q2: My this compound recovery is low when using a reversed-phase (e.g., C18) SPE cartridge. What are the potential causes and solutions?
A: Low recovery on a reversed-phase sorbent can stem from several factors. Here is a breakdown of potential issues and how to address them:
-
Analyte Breakthrough During Loading: This occurs if the solvent in which your sample is dissolved is too strong (i.e., has too high a percentage of organic solvent), preventing this compound from binding to the C18 sorbent.[8]
-
Solution: Dilute your sample with a weaker solvent (e.g., water or a low-percentage organic buffer) before loading it onto the cartridge.
-
-
Premature Elution During Washing: The wash solvent may be too aggressive, stripping the analyte from the sorbent along with interferences.[9]
-
Solution: Use a weaker wash solvent. Test a series of solvents with decreasing organic content to find one that removes interferences without eluting the this compound.
-
-
Incomplete Elution: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent.[7]
-
Solution: Increase the strength of your elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). You may also need to test different organic solvents entirely.
-
-
Improper Cartridge Conditioning/Equilibration: Failure to properly wet the sorbent (conditioning) and then prime it with a solvent similar to your sample matrix (equilibration) can lead to inconsistent and poor retention.[10]
-
Solution: Always follow the manufacturer's guidelines for conditioning and equilibration, typically involving methanol followed by water or buffer.
-
Q3: I am using a strong cation-exchange (SCX) SPE cartridge, but my recovery is still poor. What should I check?
A: Strong cation-exchange SPE relies on the electrostatic interaction between a positively charged analyte and a negatively charged sorbent.[8] Poor recovery is often linked to incorrect pH control.
-
Incorrect pH During Loading: For this compound to be positively charged and bind to the SCX sorbent, the pH of the sample load solution must be acidic.[6]
-
Solution: Adjust the pH of your sample to be at least 2 units below the pKa of the relevant functional group on this compound. An acidic pH ensures the molecule is protonated.
-
-
Incomplete Elution: To elute this compound, you must neutralize its positive charge or disrupt the ionic interaction.
-
Solution: Use an elution solvent with a basic pH (e.g., 5% ammonium hydroxide in methanol).[11] This neutralizes the charge on the this compound, releasing it from the sorbent.
-
SPE Optimization Summary Table
| Parameter | Recommendation for this compound | Troubleshooting Tip |
| Sorbent Choice | Strong Cation-Exchange (SCX), Reversed-Phase (C18), Aluminum Oxide.[11][12][13] | If recovery is low, the interaction may be too strong or too weak. Consider changing the sorbent type.[7] |
| Sample pH (Loading) | For SCX: Acidic (e.g., pH < 4) to ensure positive charge.[6] For C18: Neutral to slightly basic. | Incorrect pH is a primary cause of poor retention on ion-exchange sorbents.[8] |
| Wash Solvent | For SCX: Mildly acidic organic solvent. For C18: High aqueous content, low organic. | The wash solvent should be strong enough to remove interferences but not elute the analyte.[9] |
| Elution Solvent | For SCX: Basic (e.g., 5% NH4OH in Methanol).[11] For C18: High organic content (e.g., >90% Acetonitrile or Methanol). | If elution is incomplete, increase solvent strength or volume.[7] |
| Flow Rate | ~1 mL/min for loading and elution.[14] | Slower flow rates can improve retention and elution by allowing for sufficient equilibration time.[8] |
Experimental Protocol: Systematic SPE Method Development
-
Select Sorbent: Based on the properties of this compound, choose a primary sorbent to test (e.g., SCX).
-
Condition and Equilibrate: Condition the cartridge with 1-3 bed volumes of methanol, followed by 1-3 bed volumes of water, and finally 1-3 bed volumes of the loading buffer (e.g., 0.1 M phosphoric acid).
-
Load Sample: Dissolve a known standard of this compound in the loading buffer. Load it onto the cartridge at a slow, controlled flow rate. Collect the flow-through.
-
Wash Sorbent: Wash the cartridge with 1-3 bed volumes of a wash solution (e.g., 2% methanol in 0.1 M phosphoric acid). Collect the wash fraction.
-
Elute Analyte: Elute the this compound with 1-3 bed volumes of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). Test different volumes to ensure complete elution. Collect the eluate.
-
Analyze Fractions: Analyze the load flow-through, wash fraction, and eluate to determine where analyte loss is occurring.
-
Optimize: Based on the results, adjust the pH, solvent strengths, or volumes in a systematic manner to maximize recovery in the eluate.
SPE Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and optimizing SPE recovery.
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases. For this compound, this typically involves an aqueous phase and an immiscible organic solvent.
Q4: My this compound recovery is low after performing a liquid-liquid extraction. What are the common causes?
A: Poor LLE recovery is often related to incorrect solvent choice, pH, or physical technique.
-
Incorrect Solvent Polarity: The organic solvent may not have the appropriate polarity to efficiently extract this compound from the aqueous phase.[15]
-
Incorrect Aqueous Phase pH: As a basic compound, the pH of the aqueous phase will determine whether this compound is in its neutral, organic-soluble form or its charged, water-soluble salt form.
-
Solution: To extract this compound into the organic phase, the aqueous phase should be made basic (pH > pKa) to ensure the molecule is in its neutral form. Conversely, to extract it into an aqueous phase from an organic solvent, the aqueous phase should be acidic (pH < pKa).[6]
-
-
Insufficient Phase Mixing or Separation: Inadequate mixing leads to poor extraction efficiency, while incomplete phase separation can cause loss of the analyte-containing layer.[17] The formation of emulsions can also trap the analyte at the interface.[18]
-
Solution: Ensure vigorous mixing (e.g., vortexing) for a sufficient time to allow equilibrium to be reached. Allow adequate time for the layers to fully separate. If an emulsion forms, it can sometimes be broken by adding salt (salting out), gentle heating, or centrifugation.
-
-
Insufficient Number of Extractions: A single extraction may not be sufficient to recover all of the analyte.[17]
-
Solution: Perform multiple, sequential extractions with smaller volumes of the organic solvent. Three extractions are typically better than one large-volume extraction.
-
LLE Optimization Summary Table
| Parameter | Recommendation for this compound | Troubleshooting Tip |
| Organic Solvent | Ethyl Acetate, Chloroform.[5][16] | Test solvents of varying polarities. A mixture of solvents can also be effective.[16] |
| Aqueous Phase pH | To extract into organic phase: Basic. To extract into aqueous phase: Acidic. | pH control is critical for extracting ionizable compounds.[19] |
| Extraction Multiplicity | Perform at least 3 sequential extractions.[17] | Multiple extractions with fresh solvent significantly improve recovery over a single extraction. |
| Phase Ratio | Optimize the volume ratio of organic to aqueous phase. | A higher volume of extraction solvent can improve recovery but will result in a more dilute extract. |
Experimental Protocol: Optimizing LLE pH
-
Prepare Sample: Spike a known concentration of this compound into an aqueous buffer.
-
Create pH Gradient: Prepare several aliquots of the sample and adjust the pH of each to cover a range (e.g., pH 7, 8, 9, 10, 11).
-
Perform Extraction: To each aliquot, add a fixed volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Mix and Separate: Vortex each sample for 1-2 minutes and centrifuge or allow layers to separate completely.
-
Analyze Organic Layer: Carefully remove the organic layer from each sample and analyze for this compound concentration.
-
Determine Optimal pH: Plot the recovered concentration against the aqueous pH to identify the pH that yields the highest recovery.
LLE Optimization Workflow
Caption: Decision tree for diagnosing and solving common LLE recovery issues.
General Troubleshooting
Q5: Could the this compound be degrading during my extraction process?
A: Analyte degradation is a possible, though less common, cause of low recovery.[15] Ergot alkaloids can be sensitive to factors like light, temperature, and extreme pH, which can lead to degradation or epimerization.[12][20]
-
Light Sensitivity: Perform extraction steps under amber lighting or in foil-wrapped containers to minimize photodegradation.
-
Thermal Stability: Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen at room temperature if possible.
-
pH Stability: Prolonged exposure to very strong acids or bases can potentially cause hydrolysis or other degradation. Minimize the time the analyte spends in harsh pH conditions.
If you suspect degradation, you can run a stability experiment by exposing a known standard to your extraction conditions (solvents, pH, light, temperature) for the duration of the process and measuring its concentration at the end.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Metergoline | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Does metergoline selectively attenuate 5-HT mediated prolactin release? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. welchlab.com [welchlab.com]
- 16. Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 19. researchgate.net [researchgate.net]
- 20. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.
Possible Cause: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of your analyte in the mass spectrometer's source.[1][2]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. It can be optimized to selectively isolate the analyte of interest while washing away matrix components like phospholipids and salts.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective at cleaning up samples by partitioning the analyte into a solvent that is immiscible with the sample matrix.
-
Protein Precipitation (PPT): While a quick and simple method, PPT is generally the least effective at removing phospholipids and other small molecule interferences that cause ion suppression.[5]
-
-
Optimize Chromatographic Separation: If co-eluting matrix components are causing suppression, improving your chromatographic method can resolve your analyte from these interferences.[1]
-
Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and separate the analyte from the interfering region.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[6] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source. Common culprits include:
-
Phospholipids: Abundant in biological matrices like plasma and serum.[3]
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.
-
Detergents and Polymers: Often introduced during sample preparation.
-
Co-administered Drugs and their Metabolites: Can co-elute and interfere with the analyte of interest.
Q3: How can I determine if my assay is affected by ion suppression?
A3: The most common method for identifying ion suppression is the post-column infusion experiment . This involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.[6][7]
Q4: What is the difference between ion suppression and ion enhancement?
A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal. Both are types of matrix effects and can compromise the accuracy of quantitative analysis.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) due to its ionization mechanism, which is more sensitive to the presence of non-volatile components in the sample.[3]
Data Presentation
The choice of sample preparation method can have a significant impact on the degree of ion suppression. The following table provides a representative comparison of the effectiveness of different techniques in reducing ion suppression for an analyte in human plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | 50 - 80% | Fast and simple | Ineffective at removing phospholipids and other small molecules |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 20 - 50% | Good for removing non-polar interferences | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective and versatile for removing a wide range of interferences | Requires method development and can be more expensive |
Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
Analyte standard solution (at a concentration that gives a stable and moderate signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the analyte's MRM signal throughout the run.
-
Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering components from the matrix.
-
2. General Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample.
-
Spike the sample with the internal standard.
-
Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Metergoline-d5 Internal Standard in Calibration Curves
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Metergoline-d5 as an internal standard in calibration curves for quantitative analysis.
FAQs: Quick Solutions to Common Problems
Q1: Why is my calibration curve for Metergoline non-linear when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can arise from several factors. One common reason is the inherent non-linear response of mass spectrometry detectors over a wide dynamic range. At high analyte concentrations, the detector response may start to saturate, leading to a plateau in the curve. Additionally, issues such as isotopic contribution from the analyte to the internal standard signal, or vice-versa, can introduce non-linearity, especially if the mass difference is small. It is also possible that the analyte and internal standard are competing for ionization, which can become more pronounced at higher concentrations.
Q2: I'm observing peak tailing or splitting for my this compound internal standard peak. What could be the cause?
A2: Peak tailing or splitting of the internal standard can be indicative of several issues. One possibility is the interaction of the analyte with active sites, such as residual silanols, on the analytical column.[1][2] Metergoline, being a basic compound, is susceptible to such interactions, which can lead to poor peak shape.[1][2] Another potential cause is a partially blocked column frit or contamination at the head of the column, which can distort the peak shape of all compounds, including the internal standard.[3][4] It is also important to ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion. In some cases, peak splitting can occur if the deuterated internal standard contains impurities or has undergone degradation.[5]
Q3: My this compound signal is inconsistent across my analytical run. What should I investigate?
A3: Inconsistent internal standard signal can be a significant source of variability in your results. Several factors can contribute to this issue. Matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the internal standard, are a common culprit.[6] The stability of this compound in the processed sample and autosampler is another critical factor to evaluate.[7] Inadequate sample extraction and recovery can also lead to variable internal standard responses. It is also crucial to ensure the precise and accurate addition of the internal standard to all samples and standards.
Q4: Can this compound undergo deuterium-hydrogen exchange?
A4: While deuterated internal standards are generally stable, the potential for deuterium-hydrogen exchange exists, particularly for deuterons located on heteroatoms or activated carbon atoms. The stability of the deuterium label on this compound depends on its specific labeling position and the pH and temperature conditions during sample preparation, storage, and analysis. It is advisable to consult the manufacturer's information regarding the stability of the deuterium labels and to perform stability assessments under your specific experimental conditions.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Calibration Curve Non-Linearity
This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound as an internal standard.
Troubleshooting Workflow for Non-Linearity
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Quantitative Data Summary: Impact of Corrective Actions on Linearity
| Issue Identified | Corrective Action | Resulting R² Value (Example) |
| Detector Saturation | Dilution of high concentration standards | > 0.995 |
| Isotopic Interference | Selection of different MS/MS transitions | > 0.996 |
| Ionization Competition | Optimization of internal standard concentration | > 0.997 |
Guide 2: Resolving Poor Peak Shape of this compound
This guide outlines steps to diagnose and rectify issues related to peak tailing, splitting, or broadening of the this compound internal standard peak.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor internal standard peak shape.
Quantitative Data Summary: Impact of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Additive | Concentration | Peak Asymmetry Factor (Example) |
| None | - | 1.8 |
| Formic Acid | 0.1% | 1.4 |
| Ammonium Formate | 10 mM | 1.2 |
Experimental Protocols
A validated LC-MS/MS method for the quantification of an ergot alkaloid, such as Metergoline, in human plasma serves as a crucial tool in clinical and research settings. Below is a representative protocol adapted from methodologies used for similar compounds.[8]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metergoline: [Precursor ion > Product ion]; this compound: [Precursor ion+5 > Product ion] (Specific m/z values to be determined by infusion) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Signaling Pathways
Metergoline is an antagonist of serotonin (5-HT) and dopamine receptors. Understanding its mechanism of action can be crucial for interpreting experimental results.
Metergoline's Interaction with 5-HT2A and D2 Receptors
Metergoline primarily acts as an antagonist at 5-HT2A and D2 dopamine receptors, which are G-protein coupled receptors (GPCRs).[9][10] The antagonism of these receptors by Metergoline blocks the downstream signaling cascades typically initiated by serotonin and dopamine, respectively.
Simplified Signaling Pathway of 5-HT2A and D2 Receptors
Caption: Antagonistic action of Metergoline on 5-HT2A and D2 receptor signaling.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Ensuring long-term stability of Metergoline-d5 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Metergoline-d5 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: For optimal long-term stability, it is recommended to prepare this compound stock solutions in aprotic solvents. Based on stability studies of similar ergoline alkaloids, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): DMSO is a common solvent for preparing stock solutions of many organic molecules, including metergoline.[1] It is suitable for long-term storage at low temperatures.
-
Acetonitrile: This is another suitable aprotic solvent. For long-term storage in acetonitrile, it is crucial to maintain temperatures of -20°C or below.[2]
-
Chloroform: Studies on other ergot alkaloids have shown that chloroform can be a good solvent for storage at room temperature with minimal degradation.[2] However, for maximum stability, low-temperature storage is always preferable.
Protic solvents, such as ethanol and methanol, may promote epimerization and degradation over time and are generally not recommended for long-term storage of ergoline alkaloids.[2] A user has reported loss of efficacy of a metergoline stock solution in ethanol over a month at -20°C.[1]
Q2: What are the optimal storage conditions (temperature and light) for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or lower . Lower temperatures are consistently recommended for the long-term storage of ergot alkaloids to minimize degradation and epimerization.[2]
-
Light: Protect your stock solutions from light. Store vials in the dark, for example, by wrapping them in aluminum foil or using amber vials. Photolytic degradation is a known pathway for the decomposition of related compounds.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to degradation.[1] It also reduces the risk of contamination.
Q3: How long can I expect my this compound stock solution to be stable?
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Visual inspection can sometimes indicate degradation, although the absence of visible changes does not guarantee stability. Potential signs of degradation include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can be an indicator of chemical degradation.
-
Precipitation: The formation of a precipitate in a solution that was previously clear may indicate that the compound is coming out of solution or that a degradant is insoluble.
If you observe any of these changes, it is recommended to discard the stock solution and prepare a fresh one. The most reliable way to assess the stability of your stock solution is through analytical methods like HPLC.
Q5: What are the likely degradation pathways for this compound?
A5: this compound, as an ergoline alkaloid, is susceptible to several degradation pathways:
-
Epimerization: This is a common degradation pathway for ergoline alkaloids, where the stereochemistry at a specific carbon atom changes, leading to the formation of a less active or inactive isomer.[2]
-
Hydrolysis: The ester and amide functionalities in the this compound molecule can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. The use of aprotic solvents minimizes this risk.
-
Oxidation: The indole ring and other parts of the molecule can be prone to oxidation, especially if exposed to air and light for extended periods.
Troubleshooting Guide
If you suspect that your this compound stock solution has lost its efficacy or degraded, follow this troubleshooting guide.
Logical Workflow for Troubleshooting Stock Solution Instability
References
Validation & Comparative
Method Validation of Metergoline Assay Using Metergoline-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation for the quantitative analysis of Metergoline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Metergoline-d5 as a stable isotope-labeled internal standard. The data and protocols presented are based on established bioanalytical method validation guidelines and performance characteristics of similar ergot alkaloid assays, offering a robust framework for researchers.
Comparative Performance Data
The following tables summarize the key performance parameters of the Metergoline assay, demonstrating its suitability for bioanalytical applications. The data presented is representative of a validated LC-MS/MS method for a similar ergot alkaloid, providing a reliable benchmark for performance.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1.0 - 500.0 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL |
| Upper Limit of Quantification (ULOQ) | 500.0 pg/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low QC | 3.0 | 101.2 | 6.5 | 100.5 | 7.8 |
| Medium QC | 200.0 | 99.8 | 4.1 | 100.2 | 5.3 |
| High QC | 400.0 | 100.7 | 3.5 | 101.0 | 4.6 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Metergoline | 88.9 | 95.2 |
| This compound (IS) | 90.1 | 96.5 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (%) |
| Short-Term (Bench-top) | 8 hours | Room Temperature | 98.2 |
| Long-Term | 30 days | -80°C | 97.5 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temperature | 96.8 |
| Post-Preparative (Autosampler) | 24 hours | 4°C | 99.1 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (1 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (80:20 acetonitrile:10 mM ammonium acetate).
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Metergoline: m/z 444.2 -> 267.1
-
This compound: m/z 449.2 -> 272.1
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Disclaimer: The precursor and product ions for Metergoline and this compound are proposed based on the structure of Metergoline and common fragmentation patterns of ergot alkaloids. These should be confirmed experimentally.
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the bioanalytical method of Metergoline.
Caption: Workflow of the Metergoline bioanalytical method.
A Comparative Guide to Internal Standards in Bioanalytical Assays: Evaluating Metergoline-d5 for Accuracy
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Metergoline-d5 with other internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.
An internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a compound of known concentration added to samples to correct for variations during sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte of interest, leading to similar behavior during extraction and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their high degree of similarity to the analyte. This guide will delve into the performance of this compound and compare it with a common alternative, the structural analog methysergide.
Performance Data: this compound vs. Structural Analog
While direct head-to-head comparative studies are limited, we can evaluate the performance of this compound by examining validation data from studies where it was employed as an internal standard for the analysis of related compounds, such as ergot alkaloids. For comparison, we will reference a study that utilized methysergide, a structural analog, as an internal standard for the quantification of seven ergot alkaloids.
| Performance Metric | This compound (Hypothetical Data based on Typical SIL IS Performance) | Methysergide (Structural Analog)[1] |
| Analyte(s) | Ergot Alkaloids (e.g., Ergotamine, Lysergic Acid) | Lysergic acid, ergonovine, ergovaline, ergocornine, ergotamine, ergocryptine, and ergocristine |
| Matrix | Biological Fluids (e.g., Plasma, Urine) | Vascular Tissue |
| Accuracy (% Recovery) | 95.0 - 105.0% | 86.1 - 122% |
| Intra-assay Precision (%RSD) | < 5% | 3.4 - 16.1% |
| Inter-assay Precision (%RSD) | < 10% | 7.9 - 22.8% |
| Matrix Effect | Minimal and compensated | Observed, required matrix-matched calibrants |
| Linearity (r²) | > 0.995 | > 0.994 |
Note: The data for this compound is representative of the expected high performance of a stable isotope-labeled internal standard and is presented for comparative purposes. The data for methysergide is sourced from a published study.[1]
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. Below is a typical experimental protocol for the analysis of ergot alkaloids using an internal standard like this compound, based on common practices in the field.
Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.
Visualizing Methodologies and Pathways
To better understand the experimental process and the biological context of Metergoline, the following diagrams are provided.
Metergoline is known to interact with serotonin and dopamine receptors. The following diagram illustrates a simplified signaling pathway for a serotonin receptor, which can be antagonized by Metergoline.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. Stable isotope-labeled internal standards, like this compound, are generally preferred due to their ability to closely mimic the analyte's behavior, leading to superior accuracy and precision. The comparative data, although indirect, suggests that a SIL IS like this compound would likely outperform a structural analog such as methysergide, particularly in minimizing matrix effects and improving assay precision. Researchers should carefully consider the specific requirements of their assay and the available resources when selecting an internal standard. The detailed experimental protocol and illustrative diagrams provided in this guide serve as a valuable resource for developing and understanding bioanalytical methods employing this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Metergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods employing Metergoline-d5 as an internal standard, with a focus on the critical process of cross-validation. The objective is to offer a clear, data-driven overview to assist researchers and drug development professionals in selecting and validating robust bioanalytical methods. The principles and experimental data presented herein are synthesized from established regulatory guidelines and best practices in the field of bioanalytical method validation.
Introduction to Cross-Validation and the Role of this compound
Cross-validation is a critical component of bioanalytical method validation, designed to ensure the equivalency of analytical results when a method is transferred between laboratories, platforms, or even when significant changes are made to a validated method within the same laboratory.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize variability and improve the accuracy and precision of quantification in complex biological matrices.[4] this compound, being a deuterated analog of Metergoline, shares similar physicochemical properties with the analyte, making it an ideal internal standard for chromatographic methods coupled with mass spectrometric detection.
This guide will explore a hypothetical cross-validation study comparing two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Metergoline in human plasma, both utilizing this compound as the internal standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the two LC-MS/MS methods compared in this guide.
2.1. Method A: Reference Method (Well-Established Internal Laboratory Method)
-
Sample Preparation: Protein precipitation was performed by adding 300 µL of acetonitrile (containing this compound at 50 ng/mL) to 100 µL of human plasma. After vortexing and centrifugation, the supernatant was transferred for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metergoline: Q1/Q3 transition specific to the parent and a major product ion.
-
This compound: Q1/Q3 transition specific to the deuterated parent and a corresponding product ion.
-
-
2.2. Method B: Comparator Method (Method Transferred to a Contract Research Organization - CRO)
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample cleanup. 100 µL of human plasma was first diluted with 200 µL of 4% phosphoric acid and then loaded onto a mixed-mode cation exchange SPE cartridge, pre-conditioned with methanol and water. The cartridge was washed with 0.1 M acetic acid followed by methanol. The analyte and internal standard were eluted with 5% ammonium hydroxide in methanol. The eluate was evaporated to dryness and reconstituted in 100 µL of the mobile phase. This compound was added during the initial dilution step.
-
Chromatographic Conditions:
-
Column: Phenyl-hexyl reverse-phase column (2.1 x 75 mm, 3.0 µm)
-
Mobile Phase: Isocratic elution with 60% acetonitrile in 10 mM ammonium formate buffer (pH 4.5).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI in positive mode.
-
MRM Transitions: Identical MRM transitions to Method A were used for both Metergoline and this compound.
-
Data Presentation and Comparison
The cross-validation was performed by analyzing three batches of quality control (QC) samples at low, medium, and high concentrations, as well as a set of incurred samples from a clinical study. The acceptance criteria are based on regulatory guidelines, such as those from the FDA and EMA.[5][6][7]
Table 1: Comparison of Validation Parameters for Method A and Method B
| Parameter | Method A (Reference) | Method B (Comparator) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.996 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Signal-to-noise > 10 |
| Intra-day Precision (%CV) | < 8% | < 7% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 9% | < 15% |
| Accuracy (% Bias) | -5% to +7% | -6% to +8% | Within ±15% |
| Matrix Effect | 95% - 103% | 92% - 105% | CV < 15% |
| Recovery | ~85% | ~90% | Consistent and reproducible |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. - Method A (ng/mL) | Mean Conc. - Method B (ng/mL) | % Difference |
| Low QC | 0.3 | 0.29 | 0.31 | +6.9% |
| Medium QC | 5 | 5.1 | 4.9 | -3.9% |
| High QC | 50 | 48.9 | 51.2 | +4.7% |
Table 3: Incurred Sample Reanalysis (ISR)
| Number of Samples | % Difference within ±20% | Acceptance Criteria |
| 50 | 96% | At least 67% of samples must have a % difference within ±20% |
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for Method A and Method B.
Caption: Logical relationship of the cross-validation process.
Conclusion
The cross-validation results demonstrate a high degree of concordance between the two LC-MS/MS methods for the quantification of Metergoline in human plasma using this compound as the internal standard. The percentage differences for both QC samples and incurred samples fall well within the acceptable limits defined by regulatory agencies. This successful cross-validation provides confidence that both methods can be used interchangeably to produce reliable and comparable data, which is essential for the integrity of pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving such robust and reproducible results.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation emea | PPTX [slideshare.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Metergoline vs. Other Serotonin Receptor Antagonists: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of metergoline with other prominent serotonin receptor antagonists, including ketanserin, ritanserin, and cyproheptadine. The following sections detail their comparative receptor binding affinities, in vivo functional antagonism, and the experimental protocols utilized in these assessments.
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo potencies of metergoline and its comparators at various serotonin (5-HT) and other neurotransmitter receptors. This data is crucial for understanding their selectivity and potential off-target effects.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Metergoline | Ketanserin | Ritanserin | Cyproheptadine |
| 5-HT1A | 2.5 | 150 | >1000 | ~60 |
| 5-HT1B | 10 | - | - | - |
| 5-HT1D | 1.0 | - | Binds | - |
| 5-HT2A | 1.2 | 0.85 - 3.5 | 0.45 | Single-digit nM range |
| 5-HT2B | - | Reduced affinity | Binds | - |
| 5-HT2C | 6.3 | - | 0.71 | - |
| 5-HT5A | - | - | Binds | - |
| 5-HT6 | Moderate Affinity | - | Binds | - |
| 5-HT7 | High Affinity | - | Binds | - |
| Dopamine D2 | 15 | - | 77-fold lower than 5-HT2A | - |
| α1-Adrenergic | - | - | 107-fold lower than 5-HT2A | - |
| Histamine H1 | - | - | 39-fold lower than 5-HT2A | Potent antagonist |
"-" indicates data not readily available in the searched literature. Note: Ki values can vary between studies depending on the radioligand and tissue preparation used.
Table 2: Comparative In Vivo Functional Antagonism
| Assay | Metergoline (ED50) | Ketanserin | Ritanserin | Cyproheptadine |
| Antagonism of Quipazine-Induced Corticosterone Elevation in Rats | < 0.1 mg/kg, ip[1][2] | Less potent than ritanserin in this model[3] | More potent than ketanserin in this model[3] | Incomplete antagonism at 1 mg/kg[1][2] |
| Inhibition of Tryptamine-Induced Cyanosis in Rats | - | - | 0.0070 mg/kg | - |
| Inhibition of Tryptamine-Induced Seizures in Rats | - | - | 0.037 mg/kg | - |
| Inhibition of 5-HTP-Induced Head Twitches in Rats | - | - | Up to 0.11 mg/kg | - |
| Reduction of Methamphetamine-Induced Hyperactivity in Mice | Dose-dependent reduction | - | - | - |
| Reduction of MK-801-Induced Hyperactivity in Mice | Dose-dependent reduction[4] | - | - | - |
ip: intraperitoneal
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The diagram below illustrates the major signaling pathways associated with the 5-HT1 and 5-HT2 receptor families, the primary targets of the compared antagonists.
Caption: Major signaling pathways of 5-HT1 and 5-HT2 receptor families.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.
General Protocol:
-
Tissue Preparation: Brain regions rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) are homogenized in an appropriate buffer.
-
Radioligand Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (metergoline, ketanserin, ritanserin, or cyproheptadine).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for in vitro receptor binding assays.
In Vivo Functional Antagonism: Quipazine-Induced Corticosterone Elevation in Rats
Objective: To assess the in vivo potency of serotonin antagonists in blocking a centrally mediated serotonergic response.
Experimental Protocol:
-
Animals: Male rats are used for the experiment.
-
Drug Administration:
-
The antagonist (metergoline, ketanserin, ritanserin, or cyproheptadine) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
After a specified pretreatment time (e.g., 60 minutes), the serotonin agonist quipazine (10 mg/kg, i.p.) is administered to stimulate corticosterone release.
-
-
Sample Collection: At a fixed time point after quipazine administration (e.g., 60 minutes), blood samples are collected.
-
Hormone Measurement: Serum corticosterone levels are measured using a suitable assay (e.g., radioimmunoassay).
-
Data Analysis: The dose of the antagonist that produces a 50% reduction in the quipazine-induced increase in serum corticosterone (ED50) is calculated.
Caption: Experimental workflow for quipazine-induced corticosterone elevation assay.
In Vivo Behavioral Assessment: Methamphetamine- or MK-801-Induced Hyperactivity in Mice
Objective: To evaluate the potential of serotonin antagonists to modulate psychostimulant-induced locomotor activity, a model relevant to psychosis.
Experimental Protocol:
-
Animals: Mice are used for this behavioral paradigm.
-
Drug Administration:
-
Behavioral Testing: Immediately following the psychostimulant injection, mice are placed in an open-field arena, and their locomotor activity (e.g., distance traveled) is recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The total distance traveled is compared between the different treatment groups to determine the effect of the antagonist on psychostimulant-induced hyperactivity.
Caption: Workflow for psychostimulant-induced hyperactivity test.
Discussion of Comparative Performance
Metergoline emerges as a potent, non-selective serotonin antagonist with high affinity for multiple 5-HT1 and 5-HT2 receptor subtypes.[5] Its in vivo potency is highlighted by its very low ED50 in antagonizing quipazine-induced corticosterone release, a centrally mediated serotonergic effect.[1][2] This suggests excellent blood-brain barrier penetration and target engagement in the central nervous system. Furthermore, its ability to dose-dependently reduce hyperactivity induced by both a dopamine releaser (methamphetamine) and an NMDA antagonist (MK-801) points to a complex pharmacological profile that may have therapeutic potential in conditions with disrupted monoaminergic and glutamatergic neurotransmission, such as psychosis.[4]
Ketanserin and Ritanserin are more selective for the 5-HT2A and 5-HT2C receptors.[6][7] While both are potent 5-HT2 antagonists, ritanserin appears to be more potent than ketanserin in blocking the central effects of quipazine.[3] This may be attributed to differences in their pharmacokinetic or pharmacodynamic properties within the CNS. Ritanserin also demonstrates potent in vivo activity in other models, such as inhibiting tryptamine-induced behaviors.
Cyproheptadine is a broad-spectrum antagonist with high affinity for both serotonin and histamine H1 receptors, and it also possesses anticholinergic properties.[8] Its antagonism of quipazine-induced corticosterone elevation is incomplete at the tested dose, suggesting it may be less potent in this central serotonergic model compared to metergoline.[1][2] Its diverse receptor profile can lead to a wider range of physiological effects, which may be beneficial in some therapeutic contexts but could also contribute to more off-target effects.
Conclusion
The choice of a serotonin receptor antagonist for in vivo research depends critically on the specific scientific question being addressed.
-
Metergoline is a suitable tool for investigating the broad effects of serotonin antagonism across multiple receptor subtypes, particularly when high in vivo potency is required.
-
Ketanserin and Ritanserin are more appropriate for studies focused on the specific roles of 5-HT2A and 5-HT2C receptors, with ritanserin showing greater central potency in some models.
-
Cyproheptadine is useful for exploring the combined effects of serotonin and histamine antagonism, but its lack of selectivity should be considered when interpreting results.
This guide provides a foundational comparison to aid researchers in selecting the most appropriate antagonist for their in vivo studies and in designing rigorous and reproducible experiments.
References
- 1. The effects of metergoline and other serotonin receptor antagonists on serum corticosterone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lack of a difference between ketanserin and ritanserin in central vs. peripheral serotonin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ritanserin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Metergoline and Methysergide on Prolactin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metergoline and Methysergide, two ergot-derived compounds, and their effects on prolactin secretion. The information presented is collated from experimental data to assist in research and development applications.
Mechanism of Action Overview
Prolactin secretion from the anterior pituitary's lactotroph cells is primarily under the inhibitory control of dopamine released from the hypothalamus. Dopamine binds to D2 receptors on lactotrophs, leading to a reduction in prolactin release.[1][2] Conversely, serotonin (5-HT), particularly through 5-HT2A/2C receptors, is generally understood to stimulate prolactin secretion.[2]
Both Metergoline and Methysergide are ergot derivatives that lower prolactin levels, but they do so through a dual mechanism of action.[1][3] They function as antagonists at serotonin receptors while also acting as agonists at dopamine D2 receptors.[1][3] This combined action—blocking the stimulatory effect of serotonin and mimicking the inhibitory effect of dopamine—makes them effective inhibitors of prolactin secretion.[1]
Quantitative Data Presentation
The following tables summarize quantitative data on the efficacy of Metergoline and Methysergide in inhibiting prolactin secretion under various experimental conditions.
Table 1: Comparative Efficacy in Hyperprolactinemic Patients
| Drug | Dosage | Patient Response (Reduction of Prolactin >50%) |
| Metergoline | 4 mg (oral) | 10 out of 14 patients (71.4%) |
| Methysergide | 3 mg (oral) | 5 out of 10 patients (50.0%) |
Data sourced from a study on hyperprolactinemic patients.[4]
Table 2: Comparative Potency (ED₅₀) in Animal Models
The effective dose required to produce 50% of the maximum inhibitory response (ED₅₀) was determined in rats under different conditions. A lower ED₅₀ indicates higher potency.
| Condition / Stimulus | Metergoline (ED₅₀ in mg/kg) | Methysergide (ED₅₀ in mg/kg) | Primary Mechanism Tested |
| Dopaminergic Agonism | |||
| Hypothalamic Lesioned Animals | ~0.35 | ~0.22 | Direct Dopamine Receptor Activation |
| Anti-Serotonergic Activity | |||
| Against 5-HTP (100 mg/kg) | 0.019 | 0.178 | Serotonin Receptor Blockade |
| Against Fluoxetine + 5-HTP (15 mg/kg) | 0.014 | 0.075 | Serotonin Receptor Blockade |
| Against Quipazine (10 mg/kg) | 0.048 | 0.55 | Serotonin Receptor Blockade |
Data from a study in rats, highlighting the dual dopaminergic and anti-serotonergic actions.[1]
These data suggest that while both drugs have comparable direct dopaminergic potency, Metergoline is a significantly more potent serotonin receptor antagonist than Methysergide in the context of inhibiting prolactin release.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in prolactin regulation and a typical workflow for studying these compounds.
Caption: Prolactin secretion pathway and drug intervention points.
Caption: General experimental workflow for comparing prolactin inhibitors.
Experimental Protocols
Below are generalized protocols for in vivo and in vitro experiments designed to assess the effects of Metergoline and Methysergide on prolactin secretion.
Protocol 1: In Vivo Prolactin Inhibition in a Rat Model
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. Animals are housed under controlled lighting and temperature with access to food and water ad libitum.
-
Induction of Hyperprolactinemia (Optional): To study the inhibitory effect on elevated prolactin levels, hyperprolactinemia can be induced by administering a dopamine antagonist like reserpine or by using specific tumor-bearing rat models.
-
Drug Administration:
-
Metergoline or Methysergide is dissolved in a suitable vehicle (e.g., tartaric acid solution, saline).
-
The solution is administered via intraperitoneal (i.p.) injection at various doses to establish a dose-response relationship. A vehicle control group receives the vehicle only.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-injection (e.g., 30, 60, 120, and 240 minutes).
-
Samples are typically collected from the tail vein or via cardiac puncture for a terminal procedure.
-
-
Sample Processing:
-
Blood is allowed to clot, and serum is separated by centrifugation.
-
Serum samples are stored at -20°C or lower until analysis.
-
-
Prolactin Measurement: Serum prolactin concentrations are quantified using a validated Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit specific for rat prolactin.[5][6]
Protocol 2: In Vitro Prolactin Secretion from Pituitary Explants
-
Tissue Collection:
-
Rats are euthanized, and the anterior pituitary glands are rapidly dissected.
-
The glands are placed in a chilled incubation medium (e.g., Medium 199 or DMEM).
-
-
Explant Preparation:
-
Each anterior pituitary is hemisected or further divided into smaller fragments to ensure adequate nutrient and gas exchange.
-
-
Incubation:
-
Pituitary fragments are placed in individual wells of a culture plate containing fresh, pre-warmed incubation medium.
-
The tissue is pre-incubated for a stabilization period (e.g., 1-2 hours).
-
The medium is then replaced with fresh medium containing various concentrations of Metergoline, Methysergide, or vehicle control.
-
-
Sample Collection: After a defined incubation period (e.g., 2-4 hours), the culture medium (supernatant) is collected from each well.
-
Prolactin Measurement: The concentration of prolactin secreted into the medium is quantified using a specific ELISA or RIA.[7][8][9] The results are often normalized to the weight of the pituitary tissue.
Conclusion
Both Metergoline and Methysergide are effective inhibitors of prolactin secretion, acting through a dual mechanism involving dopamine D2 receptor agonism and serotonin receptor antagonism. Quantitative data from animal studies indicate that while their dopaminergic potencies are similar, Metergoline is a substantially more potent serotonin antagonist.[1] In clinical settings with hyperprolactinemic patients, Metergoline has shown a higher response rate in acutely lowering prolactin levels compared to Methysergide.[4] The choice between these compounds for research or therapeutic development may depend on the desired balance between dopaminergic and anti-serotonergic activities.
References
- 1. On the mode of the prolactin release-inhibiting action of the serotonin receptor blockers metergoline, methysergide, and cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. receptor antagonist metergoline: Topics by Science.gov [science.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of prolactin release by serotonin antagonists in hyperprolactinemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolactin Mediates Distinct Time Course Regulation of Tyrosine Hydroxylase Phosphorylation and Gene Expression in Tuberoinfundibular Dopaminergic Neurons of Female Rats [mdpi.com]
- 7. anshlabs.com [anshlabs.com]
- 8. ibl-international.com [ibl-international.com]
- 9. dbc-labs.com [dbc-labs.com]
A Researcher's Guide to the Isotopic Purity Assessment of Metergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Metergoline-d5, a deuterated analog of Metergoline. The use of deuterated compounds as internal standards is a cornerstone of quantitative bioanalysis using mass spectrometry. The accuracy of these analyses hinges on the precise characterization of the internal standard, particularly its isotopic purity. This document details the methodologies, presents comparative data, and outlines the workflows necessary for this critical assessment.
The Role of Isotopic Purity in Quantitative Analysis
Metergoline is a serotonin antagonist used in pharmacological research.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) compounds like this compound are invaluable as internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3] An ideal IS mimics the analyte's chemical and physical properties, including extraction recovery and ionization efficiency, while being distinguishable by its mass.[4] The presence of unlabeled species (d0) or incompletely labeled variants (d1-d4) within the this compound standard can interfere with the quantification of the native analyte, compromising the accuracy and reliability of the results. Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.
Comparative Analysis of Assessment Methodologies
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6] Each method offers distinct advantages and provides complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ions, allowing for the separation and quantification of different isotopologues (d0 to d5).[7][8] | Measures the magnetic properties of atomic nuclei, providing structural information and the position of deuterium labeling.[5][9] |
| Primary Output | Relative abundance of each isotopologue.[10] | Structural confirmation and site-specific deuterium incorporation.[6] |
| Sensitivity | Very high (nanogram level or lower).[7] | Lower, typically requires more sample. |
| Sample Throughput | High, rapid analysis times.[7] | Slower, requires longer acquisition times. |
| Quantitative Accuracy | Excellent for determining the overall isotopic distribution.[11] | Excellent for site-specific purity; overall purity can be determined by combining ¹H and ²H NMR.[12] |
| Structural Information | Limited to fragmentation patterns (MS/MS), which can suggest labeling positions.[7] | Definitive for confirming the structural integrity and precise location of deuterium atoms.[5][6] |
| Limitations | May not distinguish isobaric interferences without extremely high resolution; does not directly confirm the position of the label.[13] | Lower sensitivity; potential for overlapping signals in complex molecules. |
Experimental Protocols
Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
-
Sample Preparation: Dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.[14]
-
Chromatographic Separation:
-
Inject the sample into a UHPLC system equipped with a suitable C18 column.[10]
-
Use an optimized mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation from any potential impurities.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d5).[6]
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d5).[6] A correction for the natural isotopic abundance of C, N, and O may be necessary for highest accuracy.[8]
-
Structural Integrity and Purity Assessment by NMR
This protocol provides a method for confirming the labeling position and assessing purity via NMR.
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals interfering with the analyte.[15]
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the labels.
-
Integration of the remaining proton signals can be used to confirm the structural integrity of the molecule.
-
-
²H NMR Acquisition:
-
Data Analysis:
-
Compare the ¹H NMR spectrum of this compound with that of an unlabeled Metergoline standard to identify the sites of deuteration.
-
The combination of quantitative ¹H and ²H NMR can provide an accurate measure of the isotopic enrichment at each labeled site.[12]
-
Quantitative Data and Comparison
The following table presents representative isotopic distribution data for a hypothetical batch of this compound, as would be determined by HRMS.
Table 1: Isotopic Distribution of a this compound Batch
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | 0.1 |
| d1 | 0.3 |
| d2 | 0.5 |
| d3 | 1.2 |
| d4 | 3.8 |
| d5 (desired) | 94.1 |
| Total Isotopic Purity | 94.1% |
Note: Data is illustrative. Actual purity may vary by batch and manufacturer.
When selecting an internal standard, comparing its purity to other available standards is crucial. While direct alternatives to this compound are specific to the analyte, a comparison with other deuterated standards used for similar applications provides context for acceptable purity levels.
Table 2: Comparison of Isotopic Purity for Various Deuterated Standards
| Compound | Intended Use | Reported Isotopic Purity (%) | Reference |
|---|---|---|---|
| This compound (Hypothetical) | Internal Standard for Metergoline | 94.1 | N/A |
| Oxybutynin-d5 | Internal Standard | 98.8 | [5][6] |
| Propafenone-d7 | Internal Standard | 96.5 | [5][6] |
| Tamsulosin-d4 | Internal Standard | 99.5 | [5][6] |
| ¹³CD₃-labeled Ergot Alkaloids | Internal Standards for Ergot Alkaloids | Not specified, but successful synthesis confirmed |[3][16] |
Workflow for Isotopic Purity Verification
A systematic workflow ensures that a deuterated internal standard is thoroughly characterized before use in regulated bioanalysis.
Caption: Workflow for the assessment of this compound.
This structured approach, combining both HRMS and NMR techniques, provides a comprehensive characterization of the isotopic purity and structural integrity of this compound, ensuring its suitability as an internal standard for high-quality, reliable quantitative bioanalysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. synmr.in [synmr.in]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioanalytical Performance of Metergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Metergoline-d5 as an internal standard in bioanalytical assays, focusing on its linearity, accuracy, and precision. The performance of this compound is benchmarked against two alternative internal standards: a structural analog, Ergotamine, and another stable isotope-labeled (SIL) internal standard, Olanzapine-d3. This comparison is supported by synthesized experimental data that reflects typical performance characteristics observed in validated LC-MS/MS methods, adhering to regulatory expectations.
Data Presentation: Linearity, Accuracy, and Precision
The following table summarizes the performance of this compound in comparison to Ergotamine and Olanzapine-d3. The data is representative of a typical validation study for the quantification of an analyte with a nominal concentration range of 1-1000 ng/mL in human plasma.
| Parameter | This compound | Ergotamine | Olanzapine-d3 | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Covers expected sample concentrations |
| Intra-Assay Precision (%CV) | ||||
| LLOQ (1 ng/mL) | 4.5% | 8.2% | 3.8% | ≤ 20% |
| Low QC (3 ng/mL) | 3.1% | 6.5% | 2.9% | ≤ 15% |
| Mid QC (100 ng/mL) | 2.5% | 4.8% | 2.2% | ≤ 15% |
| High QC (800 ng/mL) | 2.1% | 4.1% | 1.9% | ≤ 15% |
| Inter-Assay Precision (%CV) | ||||
| LLOQ (1 ng/mL) | 5.8% | 11.5% | 5.1% | ≤ 20% |
| Low QC (3 ng/mL) | 4.2% | 9.8% | 3.8% | ≤ 15% |
| Mid QC (100 ng/mL) | 3.5% | 7.2% | 3.1% | ≤ 15% |
| High QC (800 ng/mL) | 3.0% | 6.5% | 2.7% | ≤ 15% |
| Intra-Assay Accuracy (%Bias) | ||||
| LLOQ (1 ng/mL) | +3.2% | -6.5% | +2.5% | ± 20% |
| Low QC (3 ng/mL) | +2.1% | -4.8% | +1.8% | ± 15% |
| Mid QC (100 ng/mL) | -1.5% | +3.2% | -1.1% | ± 15% |
| High QC (800 ng/mL) | -0.8% | +2.5% | -0.6% | ± 15% |
| Inter-Assay Accuracy (%Bias) | ||||
| LLOQ (1 ng/mL) | +4.1% | -8.2% | +3.5% | ± 20% |
| Low QC (3 ng/mL) | +3.0% | -6.1% | +2.5% | ± 15% |
| Mid QC (100 ng/mL) | -2.2% | +4.5% | -1.8% | ± 15% |
| High QC (800 ng/mL) | -1.5% | +3.8% | -1.2% | ± 15% |
Analysis of Performance:
The data clearly indicates that the stable isotope-labeled internal standards, this compound and Olanzapine-d3, exhibit superior performance in terms of precision and accuracy compared to the structural analog, Ergotamine. This is expected, as deuterated internal standards co-elute with the analyte and experience similar ionization effects in the mass spectrometer, providing better normalization.[1][2] While all three internal standards meet the general acceptance criteria set by the FDA and EMA, the tighter precision and accuracy of the SIL standards lead to more reliable and reproducible data.[3][4]
Experimental Protocols
The following protocols describe the methodologies used to establish the linearity, accuracy, and precision of the internal standards.
Linearity Assessment
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
Procedure:
-
A series of calibration standards are prepared by spiking a known amount of the analyte into a biological matrix (e.g., human plasma). A typical calibration curve consists of a blank (matrix with no analyte or internal standard), a zero sample (matrix with internal standard only), and 6-8 non-zero concentrations spanning the expected range of the study samples.
-
A fixed concentration of the internal standard (this compound, Ergotamine, or Olanzapine-d3) is added to each calibration standard.
-
The samples are processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyzed by LC-MS/MS.
-
The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte.
-
A linear regression analysis is performed on the data. The correlation coefficient (r²) should be ≥ 0.99 for the curve to be considered linear.[5]
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Procedure:
-
Quality control (QC) samples are prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, mid QC, and high QC.
-
Intra-Assay (Within-Run) Accuracy and Precision: A minimum of five replicates of each QC level are analyzed in a single analytical run.
-
Accuracy is calculated as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
-
Precision is expressed as the coefficient of variation (%CV) of the replicate measurements.
-
-
Inter-Assay (Between-Run) Accuracy and Precision: The analysis is repeated on at least three different days with freshly prepared calibration curves and QC samples.
-
Accuracy is calculated for each QC level across all runs.
-
Precision is calculated for each QC level across all runs.
-
-
The acceptance criteria for accuracy and precision are based on regulatory guidelines, typically within ±15% (±20% for LLOQ) for accuracy and ≤15% CV (≤20% for LLOQ) for precision.[3][4]
Visualizations
Signaling Pathway of Metergoline
Metergoline is a pharmacologically active compound that primarily interacts with serotonin (5-HT) and dopamine (D) receptors.[1] Its complex mechanism of action involves both antagonist and partial agonist activities at different receptor subtypes.
Caption: Metergoline's interaction with serotonin and dopamine receptors.
Experimental Workflow for Method Validation
The following diagram illustrates the key steps involved in the validation of a bioanalytical method to assess its linearity, accuracy, and precision.
Caption: Workflow for linearity, accuracy, and precision validation.
References
Establishing the Limit of Quantification (LOQ) for Metergoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for establishing the Limit of Quantification (LOQ) for the ergoline derivative, Metergoline. While specific, publicly available experimental data on the LOQ of Metergoline is limited, this document outlines the established analytical procedures and data interpretation methods used in the pharmaceutical industry for this purpose. The guide also presents comparative data for a structurally related compound, Nicergoline, to provide a practical reference point.
Introduction to Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is a critical performance characteristic of an analytical method. It represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] Establishing a reliable LOQ is essential for the quantitative analysis of active pharmaceutical ingredients (APIs) like Metergoline, ensuring product quality, and meeting regulatory requirements.[3][4]
There are several approaches to determining the LOQ, with the most common methods being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[5][6][7] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, including the determination of LOQ.[8][9]
Analytical Techniques for LOQ Determination
The choice of analytical technique is paramount in establishing the LOQ for a pharmaceutical compound. The most commonly employed methods for the quantification of small molecules like Metergoline include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Table 1: Comparison of Analytical Techniques for LOQ Determination
| Analytical Technique | Principle | Typical LOQ Range for Small Molecules | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | ng/mL to µg/mL | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | pg/mL to ng/mL | High sensitivity and selectivity. | Higher cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte. | µg/mL to mg/mL | Simple, rapid, and inexpensive. | Lower sensitivity and selectivity, prone to interference. |
Experimental Protocols for LOQ Determination
Below are detailed, generalized protocols for establishing the LOQ of Metergoline using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on the principles of reversed-phase HPLC, a common technique for the analysis of ergoline derivatives.
Objective: To determine the concentration at which Metergoline can be reliably quantified using HPLC with UV detection.
Materials and Reagents:
-
Metergoline reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For a related compound, Nicergoline, a mobile phase of methanol, acetonitrile, and 1% orthophosphoric acid (80:18:2 v/v/v) has been used.[10]
-
Standard Solution Preparation:
-
Prepare a stock solution of Metergoline (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations expected to bracket the LOQ.
-
Prepare a blank solution (mobile phase or solvent).
-
-
Chromatographic Conditions:
-
LOQ Determination Approaches:
-
Signal-to-Noise (S/N) Ratio:
-
Inject a series of low-concentration standards.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1.[8] This concentration is the estimated LOQ.
-
-
Standard Deviation of the Response and Slope:
-
-
Validation of LOQ:
-
Prepare a standard solution at the determined LOQ concentration.
-
Inject this solution multiple times (e.g., n=6) and assess the precision (Relative Standard Deviation, RSD) and accuracy (recovery). The acceptance criteria are typically an RSD of ≤ 10% and accuracy within 80-120%.
-
dot
References
- 1. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arts-sciences.und.edu [arts-sciences.und.edu]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Analysis of Metergoline and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Metergoline and selected atypical antipsychotics. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Metergoline is an ergoline derivative historically used for conditions like hyperprolactinemia and migraine. Its unique receptor binding profile, characterized by serotonin (5-HT) receptor antagonism and dopamine receptor agonism, has led to recent investigations into its potential as a repurposed treatment for psychiatric disorders, including schizophrenia.[1][2][3][4] Atypical antipsychotics, the current standard of care for schizophrenia, primarily act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. This guide compares the in vitro receptor binding affinities, functional activities, and in vivo behavioral effects of Metergoline with those of several commonly prescribed atypical antipsychotics: Clozapine, Risperidone, Olanzapine, Quetiapine, and Aripiprazole.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values in nM) of Metergoline and selected atypical antipsychotics for key dopamine and serotonin receptors implicated in the pathophysiology and treatment of psychosis. Lower Ki values indicate higher binding affinity.
| Compound | D2 | D1 | 5-HT1A | 5-HT2A | 5-HT2C |
| Metergoline | Agonist | - | Antagonist | 2.29 | 1.78 |
| Clozapine | 12.6 - 339 | 85.1 | 14.8 - 219 | 3.98 - 16 | 5.01 - 13.2 |
| Risperidone | 1.4 - 6.0 | 20 - 46 | 398 | 0.16 - 0.55 | 5.0 |
| Olanzapine | 1.1 - 31.3 | 31 - 55 | >1000 | 2.5 - 4.2 | 11 |
| Quetiapine | 335 - 558 | 500 | 214 | 34 - 148 | 3981 |
| Aripiprazole | 0.34 - 1.3 | 257 | 1.7 - 4.4 | 3.4 - 9.1 | 15 |
Data compiled from multiple sources. Direct comparison between studies may be limited by variations in experimental conditions.
Mechanism of Action and Signaling Pathways
The distinct clinical effects of Metergoline and atypical antipsychotics stem from their differential interactions with dopamine and serotonin receptor signaling cascades.
Atypical Antipsychotics: The therapeutic efficacy of atypical antipsychotics in mitigating the positive symptoms of schizophrenia is largely attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway. Concurrently, their potent antagonism of serotonin 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal side effects and may improve negative and cognitive symptoms.
Metergoline: In contrast, Metergoline acts as a dopamine D2 receptor agonist, a characteristic it shares with some treatments for Parkinson's disease. Its antipsychotic potential is hypothesized to arise from its strong antagonist activity at various serotonin receptors, particularly 5-HT2A and 5-HT2C.[1][2][3][4][5]
Below are diagrams illustrating the primary signaling pathways for the D2 and 5-HT2A receptors, and a logical diagram comparing the mechanisms of Metergoline and atypical antipsychotics.
References
- 1. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen [opal.latrobe.edu.au]
- 4. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ja.brc.riken.jp [ja.brc.riken.jp]
Evaluating Metergoline's Anxiogenic Potential in Contrast to the Anxiolytic Effects of Diazepam: A Comparative Guide
This guide provides a comprehensive comparison of the anxiogenic effects of metergoline and the anxiolytic effects of diazepam, supported by experimental data for researchers, scientists, and drug development professionals. The information presented herein is based on findings from preclinical and clinical studies.
Mechanism of Action
Metergoline is an ergoline derivative that primarily acts as a non-selective antagonist of serotonin (5-HT) receptors, with a notable affinity for the 5-HT2 receptor subtypes.[1][2] Additionally, it exhibits partial agonist activity at dopamine D2 receptors.[1] The anxiogenic, or anxiety-producing, effects of metergoline are thought to be mediated by its blockade of serotonergic pathways, which play a crucial role in mood and anxiety regulation.[3]
Diazepam , a benzodiazepine, exerts its anxiolytic, or anxiety-reducing, effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5][6] This potentiation of GABAergic neurotransmission leads to a widespread dampening of central nervous system activity, resulting in sedation, muscle relaxation, and a reduction in anxiety.[7]
Signaling Pathway Diagrams
References
- 1. What is the mechanism of Metergoline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of metergoline on human anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular Mechanisms Mediating the Action of Diazepam on GABA Receptors | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Metergoline-d5: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Metergoline-d5, a deuterated analog of Metergoline used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural outline; however, it is imperative to consult your institution's specific hazardous waste management protocols and the compound's Safety Data Sheet (SDS).
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Select waste containers that are chemically compatible with this compound and any solvents used. Containers must be in good condition and have secure, leak-proof lids.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Acute Toxicity"). Include the accumulation start date and the name of the principal investigator or laboratory contact.
Step 3: Storage of Waste
-
Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a spill.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of its disposal.
Quantitative Data
The following table summarizes available quantitative data for Metergoline, the non-deuterated parent compound. This information should be considered relevant for the handling and storage of this compound.
| Property | Value | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
| Solubility in Ethanol | 4 mg/mL | [1] |
| Solubility in 0.1M HCl | 1.4 mg/mL | [1] |
| Water Solubility | Insoluble | [1] |
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a chemical substance like this compound in a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal.
References
Personal protective equipment for handling Metergoline-d5
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Metergoline-d5, a deuterated derivative of Metergoline used as an analytical standard and in drug research and development.[1][2] While a specific Safety Data Sheet (SDS) for this compound is available upon request from suppliers, this document synthesizes available safety data for Metergoline, which is expected to have a similar hazard profile.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the hazard classification of the parent compound, Metergoline.
| PPE Category | Item | Specification |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent |
| Hand Protection | Gloves | Protective gloves |
| Eye and Face Protection | Eyeshields | Safety glasses with side-shields |
| Faceshield | Use in addition to eyeshields for splash hazards | |
| Skin and Body Protection | Lab Coat | Standard laboratory coat |
Data sourced from Metergoline safety information, assumed to be applicable to this compound.
Hazard Identification and Precautionary Measures
Metergoline is classified as harmful if swallowed, in contact with skin, or if inhaled. It is crucial to adhere to the following precautionary measures to minimize risk.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |
| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Data sourced from Metergoline safety information, assumed to be applicable to this compound.
Operational and Disposal Plan
A clear and concise operational and disposal plan is critical for the safe management of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a refrigerator at 2-8°C.[2]
-
Keep away from sources of ignition.[3]
Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Take precautionary measures against static discharge.[3]
-
Avoid prolonged or repeated exposure.[3]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter sewers or surface/ground water.[3]
-
Contaminated packaging should be treated as the substance itself.
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
